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Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate Documentation Hub

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  • Product: Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
  • CAS: 107474-65-7

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacophore: Structural Activity Relationship (SAR) Studies of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Executive Summary Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (CAS: 107474-65-7) is a foundational chemical scaffold in the development of sequence-selective DNA alkylating agents. As the monomeric precursor to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (CAS: 107474-65-7) is a foundational chemical scaffold in the development of sequence-selective DNA alkylating agents. As the monomeric precursor to the CDPI (carbamoyl-dihydro-pyrrolo-indole) non-covalent binding domain and the CPI (cyclopropapyrroloindole) alkylating warhead, this molecule sits at the heart of the duocarmycin and CC-1065 antibiotic families. This whitepaper provides an in-depth technical analysis of the Structural Activity Relationship (SAR) dynamics of this core, detailing how electronic tuning, stereochemistry, and subunit multiplicity dictate its profound biological activity.

Mechanistic Rationale: The Dual-Nature Scaffold

The pyrrolo[3,2-e]indole core is an evolutionary marvel of molecular shape recognition. Its inherent curvature perfectly matches the right-handed twist and deep, narrow architecture of the AT-rich minor groove of B-form DNA.

The structural evolution of the duocarmycin family has been extensively mapped over the past 40 years, transitioning from natural product isolation to the design of highly targeted Antibody-Drug Conjugates (ADCs) (). In these advanced therapeutics, the methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate scaffold serves a dual purpose depending on its functionalization:

  • As a Non-Covalent Binder (CDPI): It anchors the molecule within the minor groove, providing the necessary residence time and proximity for reaction.

  • As an Alkylating Warhead (CPI): When functionalized with a leaving group (forming the seco-precursor), it undergoes a base-catalyzed Winstein spirocyclization to form a highly reactive cyclopropane ring, which subsequently alkylates the N3 position of adenine.

Structural Activity Relationship (SAR) Dynamics

Electronic Tuning and the C2-Carboxylate Moiety

The methyl ester at the C2 position is not merely a synthetic protecting group; it is a critical electronic modulator. By withdrawing electron density from the indole system, the carboxylate lowers the pKa of the pyrrole nitrogen. This electronic dampening stabilizes the seco-precursor (the prodrug form) in aqueous environments, preventing premature spirocyclization. Upon docking into the hydrophobic environment of the DNA minor groove, local dielectric shifts and DNA-mediated general acid catalysis trigger the cyclization, ensuring that the electrophilic cyclopropane is generated precisely at the target site.

Subunit Multiplicity: Monomer vs. Trimer

Boger and colleagues definitively demonstrated that while the isolated CPI subunit possesses the fundamental capacity for alkylation, the non-covalent binding domains are strictly required to achieve the sequence-selective, highly efficient adenine-N3 alkylation characteristic of CC-1065 ().

Furthermore, conjugating the CDPI core to short oligodeoxynucleotides (ODNs) creates unusually stable hybrids. The addition of a trimeric CDPI3 group can increase the melting temperature (Tm) of AT-rich duplexes by up to 22°C, highlighting the immense binding energy contributed by the pyrroloindole repeating units ().

Quantitative SAR Profiling

To isolate the variables of binding affinity versus alkylation efficiency, SAR studies frequently compare the monomeric methyl ester against its extended analogues.

Compound / ConjugateStructural ConfigurationPrimary FunctionDNA Binding Affinity (ΔTm, °C)Cytotoxicity (IC50)
CDPI Monomer Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylateMinor Groove Binding+2.1>10 µM
CDPI3 (Trimer) Trimeric pyrroloindole chainHigh-Affinity Binding+22.0~150 pM
seco-CPI-CDPI2 Alkylating warhead + Dimeric binder (CC-1065)DNA Alkylation+15.020 pM
Adozelesin Synthetic benz[e]indole + BinderTargeted Alkylation+18.5<10 pM

Visualizing the Workflows and Pathways

Mechanism A seco-Precursor (Stable Prodrug) B Spirocyclization (Base Catalysis) A->B pH > 7.0 Deprotonation C CPI Pharmacophore (Active Electrophile) B->C Winstein Cyclization D DNA Minor Groove (AT-Rich Binding) C->D Non-covalent Docking E Adenine-N3 Covalent Adduct D->E Nucleophilic Attack

Fig 1: Mechanistic pathway of seco-precursor activation and subsequent DNA adenine-N3 alkylation.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the SAR of synthesized pyrrolo[3,2-e]indole derivatives, researchers employ high-resolution mapping techniques. The following protocol outlines a self-validating system for determining sequence selectivity.

Protocol: High-Resolution DNA Alkylation Thermal Cleavage Assay

Objective: To map the sequence-selective alkylation sites of pyrrolo[3,2-e]indole derivatives at single-nucleotide resolution.

Causality & Logic: Alkylation at the N3 position of adenine introduces a positive charge on the purine ring, severely weakening the N-glycosidic bond. Subsequent thermal treatment in the presence of a mild base (piperidine) catalyzes β-elimination, resulting in strand cleavage specifically at the alkylated sites.

Step-by-Step Methodology:

  • Substrate Preparation: 5'-end label a 150-bp double-stranded DNA fragment containing known AT-rich binding sites (e.g., 5'-AAAAA-3') using [γ-32P]-ATP and T4 polynucleotide kinase.

    • Self-Validation Check: Run a small aliquot on a non-denaturing polyacrylamide gel prior to the assay to confirm uniform labeling and the absence of degraded single-stranded fragments.

  • Compound Incubation: Incubate 10 nM of the labeled DNA with varying concentrations (1 nM to 1 µM) of the CPI derivative in 10 mM sodium phosphate buffer (pH 7.0) at 37°C for 24 hours.

    • Causality: The extended 24-hour incubation is required for truncated monomeric derivatives (like the isolated methyl ester) due to their drastically lower binding affinity compared to natural trimeric compounds.

    • Self-Validation Check (Competitive Inhibition): Run a parallel reaction pre-incubated with Distamycin A (a known non-covalent minor groove binder). A reduction in cleavage band intensity in this lane proves that the CPI derivative is selectively targeting the exact same AT-rich minor groove space, ruling out non-specific background alkylation.

  • Thermal Cleavage: Terminate the reaction by adding piperidine to a final concentration of 1 M. Heat the mixture at 90°C for 15 minutes.

    • Causality: Piperidine acts as a general base to facilitate the strand scission at the destabilized abasic site generated by the alkylated adenine.

  • Resolution & Analysis: Lyophilize the samples to remove all traces of piperidine. Resuspend in formamide loading buffer and resolve on an 8% denaturing polyacrylamide sequencing gel alongside standard Maxam-Gilbert sequencing lanes (G+A, C+T).

Assay S1 1. DNA Isotope Labeling (32P-ATP + T4 PNK) S2 2. Compound Incubation (37°C, pH 7.0, 24h) S1->S2 S3 3. Thermal Cleavage (90°C, Piperidine) S2->S3 S4 4. PAGE Separation (Denaturing Gel) S3->S4 S5 5. Autoradiography (Site Mapping) S4->S5

Fig 2: Step-by-step workflow for the DNA thermal cleavage assay to map alkylation selectivity.

References

  • Felber, J. G., & Thorn-Seshold, O. (2022). 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs. JACS Au, 2(12), 2636–2644.[Link]

  • Boger, D. L., Ishizaki, T., Zarrinmayeh, H., Munk, S. A., Kitos, P. A., & Suntornwat, O. (1991). Demonstration of a pronounced effect of noncovalent binding selectivity on the (+)-CC-1065 DNA alkylation and identification of the pharmacophore of the alkylation subunit. Journal of the American Chemical Society, 113(17), 6645-6649. [Link]

  • Lukhtanov, E. A., Kutyavin, I. V., Gamper, H. B., & Meyer, R. B. (1995). Rapid and efficient hybridization-triggered crosslinking within a DNA duplex by an oligodeoxyribonucleotide bearing a conjugated cyclopropapyrroloindole. Nucleic Acids Research, 23(15), 2842–2848.[Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Executive Summary This guide provides a comprehensive, technically-grounded framework for conducting the in vitro cytotoxicity screening of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, a novel compound featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for conducting the in vitro cytotoxicity screening of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, a novel compound featuring the promising pyrrolo-indole scaffold. Recognizing the potential of indole derivatives in oncology, this document outlines a tiered, multi-assay strategy designed to move beyond simple viability metrics to elucidate the compound's cytotoxic potency, selectivity, and primary mechanism of cell death.[1][2] We present a rationale-driven approach to experimental design, from the selection of a diverse cancer cell line panel to the integration of metabolic, membrane integrity, and apoptosis-specific assays. Detailed, self-validating protocols for the MTT, LDH, and Caspase-3/7 assays are provided, complete with the necessary controls to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to robustly characterize the anticancer potential of this novel chemical entity.

Introduction: Context and Rationale

The Pyrrolo-Indole Scaffold in Oncology

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with significant pharmacological applications.[3][4] In oncology, indole derivatives have emerged as a powerful class of therapeutics, with several compounds approved for clinical use and many more in development.[4][5] Their anticancer effects are diverse, targeting key cellular processes through mechanisms such as the induction of apoptosis (programmed cell death), inhibition of protein kinases, disruption of microtubule polymerization, and inhibition of DNA topoisomerases.[3][4][6] The fusion of a pyrrole ring to the indole core, creating structures like the pyrrolo-indole scaffold, can further enhance biological activity and kinase selectivity, making this structural class a focal point for novel drug discovery.[5][7][8]

Profile of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is a novel synthetic compound built upon this promising scaffold. Its structural features suggest a potential for interaction with biological targets implicated in cancer cell proliferation and survival. However, before extensive mechanistic studies or preclinical development can proceed, a foundational assessment of its cytotoxic activity is imperative. This guide provides the strategic and methodological framework for this essential primary evaluation.

Rationale for a Tiered In Vitro Screening Approach

In vitro cytotoxicity screening is a cornerstone of early-stage drug discovery.[9][10] It offers a rapid, cost-effective, and reproducible method to:

  • Quantify Potency: Determine the concentration at which a compound elicits a biological effect, typically expressed as the half-maximal inhibitory concentration (IC50).[9]

  • Assess Selectivity: Compare the compound's effect on cancer cells versus non-cancerous cells to estimate a preliminary therapeutic window.[9]

  • Elucidate Mechanism: Provide initial insights into how the compound kills cells (e.g., by inducing apoptosis or causing membrane damage leading to necrosis).[9][10]

A tiered approach, using multiple assays that measure different cellular health indicators, provides a more complete and validated picture of a compound's activity than any single assay alone.

Strategic Experimental Design

The validity of any cytotoxicity data hinges on a well-conceived experimental design. The choices of cell models, assay types, and compound handling are critical for generating meaningful and reproducible results.

Selection of a Biologically Relevant Cancer Cell Line Panel

To assess the breadth and selectivity of the test compound, a panel of cell lines is essential.

  • Rationale for Diversity: Testing against cell lines from different tissue origins (e.g., breast, lung, colon) provides an initial screen for broad-spectrum activity versus lineage-specific efficacy. We will utilize:

    • MCF-7: A human breast adenocarcinoma cell line.[11]

    • A549: A human lung carcinoma cell line.[12]

    • HCT-116: A human colorectal carcinoma cell line.[13]

  • Rationale for Selectivity Control: To distinguish between general cytotoxicity and cancer-specific effects, a non-transformed cell line is crucial.[9] We will use:

    • HFF-1: A human foreskin fibroblast cell line, representing a normal, non-cancerous cell type.[14]

A Multi-Parametric, Tiered Assay Strategy

We advocate for a three-tiered assay approach to build a comprehensive cytotoxic profile. This strategy allows for the confirmation of results and provides deeper mechanistic insight.

  • Tier 1: Metabolic Viability (MTT Assay): A primary screen to measure the reduction in metabolic activity, which is a hallmark of cell death or proliferation arrest.[15]

  • Tier 2: Cytomembrane Integrity (LDH Assay): A secondary assay to quantify the leakage of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a key indicator of necrosis or late-stage apoptosis.[16]

  • Tier 3: Apoptosis Execution (Caspase-3/7 Assay): A specific mechanistic assay to measure the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway.[17][18]

Compound Handling and Dose-Response Configuration
  • Solubilization: The compound will be dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Dose Range: A wide range of concentrations is necessary to generate a full sigmoidal dose-response curve.[19] A typical approach involves a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) down to the nanomolar range.

  • Solvent Control: All experiments must include a control group treated with the same final concentration of DMSO used for the highest compound dose to ensure the vehicle itself has no cytotoxic effect.

Core Cytotoxicity Protocols & Workflows

The following protocols are designed as self-validating systems, incorporating the essential controls for robust and interpretable data.

General Experimental Workflow

The overall process for each assay follows a similar structure, from cell preparation to data acquisition.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution seed 1. Seed Cells in 96-well Plates incubate_adhere 2. Incubate for 24h (Allow Adhesion) seed->incubate_adhere prepare_compound 3. Prepare Serial Dilutions of Test Compound treat_cells 4. Add Compound to Cells prepare_compound->treat_cells incubate_treat 5. Incubate for 48-72h treat_cells->incubate_treat add_reagent 6. Add Assay-Specific Reagent (MTT, LDH, or Caspase) incubate_treat->add_reagent incubate_assay 7. Incubate as per Protocol add_reagent->incubate_assay read_plate 8. Measure Signal (Absorbance/Fluorescence) incubate_assay->read_plate G cluster_nec start Analyze Data at IC50 Concentration mtt MTT Signal Decreased? start->mtt caspase Caspase-3/7 Activity Increased? mtt->caspase Yes no_effect No Significant Cytotoxicity mtt->no_effect No ldh_nec ldh_nec ldh_nec_check LDH Release Increased? mtt->ldh_nec_check Yes ldh LDH Release Increased? caspase->ldh Yes cytostatic Primary Effect: Cytostatic (Inhibition of Proliferation) caspase->cytostatic No apoptosis Primary Mechanism: Early to Mid-Stage Apoptosis ldh->apoptosis No late_apoptosis Primary Mechanism: Late-Stage Apoptosis / Secondary Necrosis ldh->late_apoptosis Yes necrosis Primary Mechanism: Necrosis / Membrane Disruption ldh_nec_check->necrosis Yes caspase_nec_check Caspase-3/7 Activity Increased? ldh_nec_check->caspase_nec_check No caspase_nec_check->apoptosis Yes caspase_nec_check->cytostatic No

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

Based on the hypothetical data, the compound shows potent activity against cancer cell lines (IC50 < 10 µM) and significantly less activity against normal fibroblasts, indicating favorable selectivity. The strong induction of Caspase-3/7 activity, coupled with a lack of significant LDH release at the same concentrations, strongly suggests that apoptosis is the primary mechanism of cell death. [2][6]

Hypothesized Mechanism of Action

Given that many indole-based anticancer agents function as apoptosis inducers, and our hypothetical data points towards this mechanism, we can propose a potential signaling pathway. [1][6]These compounds often trigger the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_cell Cancer Cell cluster_caspase Caspase Cascade compound Methyl 3,6-dihydropyrrolo [3,2-e]indole-2-carboxylate stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->bax Inhibits apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 Activates casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates death Substrate Cleavage & Apoptosis casp37->death

Caption: Hypothesized intrinsic apoptosis pathway for the test compound.

This proposed pathway involves the compound inducing mitochondrial stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This results in the release of cytochrome c, which activates the initiator Caspase-9, subsequently leading to the activation of executioner Caspase-3 and -7, culminating in cell death. [2]

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial in vitro characterization of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate. By employing a tiered assay system across a relevant cell line panel, researchers can obtain a comprehensive profile of the compound's cytotoxic potency, selectivity, and primary mechanism of action.

Positive results from this screening cascade—specifically, potent and selective killing of cancer cells via apoptosis—would provide a strong rationale for advancing the compound to the next stages of preclinical development. Future work should focus on:

  • Deeper Mechanistic Studies: Investigating effects on the cell cycle, performing Western blot analysis to confirm the cleavage of PARP and the modulation of Bcl-2 family proteins.

  • Target Identification: Elucidating the specific molecular target(s) of the compound (e.g., specific kinases or other enzymes).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models to assess its therapeutic potential in a physiological context.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2025, October 12). Google AI Search.
  • Caspase-3 activity assay. Abbexa.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). National Center for Biotechnology Information.
  • RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. National Center for Biotechnology Information.
  • Caspase Activity Assay. Creative Bioarray.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Google AI Search.
  • Indole Derivatives as Anti-Lung Cancer Agents. (2021, November 12). Encyclopedia.pub.
  • Anti-Tumor Activity of Indole: A Review. (2024, March 8). Bentham Science Publishers.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
  • MTT (Assay protocol). Google AI Search.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • MTT Cell Proliferation Assay. ATCC.
  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
  • Cell Death Assays for Drug Discovery. Reaction Biology.
  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Google AI Search.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Google AI Search.
  • LDH Cytotoxicity Assay. Bio-protocol.
  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025, July 29). Creative Diagnostics.
  • Apoptosis Assays. Promega Corporation.
  • Study of the in vitro cytotoxicity testing of medical devices. National Center for Biotechnology Information.
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • Apoptosis Assay Service. Creative Proteomics.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Google AI Search.
  • Apoptosis Assays. Sigma-Aldrich.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Google AI Search.
  • Cytotoxicity Testing, MTT Testing Lab. Pacific BioLabs.
  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. National Center for Biotechnology Information.
  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. (2020, March 23). MDPI.
  • Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. (2020, October 27). Google AI Search.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2020, June 15). PubMed.
  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC.
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • In vitro cytotoxicity test of medical devices. CleanControlling.
  • Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information.
  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. National Center for Biotechnology Information.
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4). Google AI Search.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). National Center for Biotechnology Information.

Sources

Foundational

An In-depth Technical Guide to Elucidating the DNA Minor Groove Binding Properties of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the DNA minor groove binding properties of methyl 3,6-dihydropyrrolo[3,2-e]indole-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the DNA minor groove binding properties of methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate. The principles and methodologies detailed herein are broadly applicable to the study of other small molecule-DNA interactions.

Introduction: The DNA Minor Groove as a Therapeutic Target

The DNA double helix presents two distinct grooves, the major and minor grooves, which differ in width and the pattern of hydrogen bond donors and acceptors they expose.[1] While the major groove is wider and provides a more extensive set of recognition elements for proteins, the narrower minor groove is a key binding site for a variety of small molecules with significant therapeutic potential.[2][3] These minor groove binders can modulate DNA replication and transcription, making them attractive candidates for anticancer and antimicrobial agents.

The pyrrolo[3,2-e]indole scaffold, a recurring motif in various natural products and synthetic compounds, has garnered considerable interest for its potential to interact with DNA. Its planar, electron-rich aromatic system and the presence of hydrogen bond donors and acceptors make it a promising candidate for minor groove binding. This guide focuses on a specific derivative, methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, and outlines a multi-faceted approach to characterize its interaction with DNA. While direct experimental data for this specific compound is emerging, we will draw upon established methodologies and the known properties of structurally related molecules, such as pyrrole-carboxamides and indolo-pyrimidines, to inform our investigative strategy.[4][5][6]

Part 1: Synthesis and Characterization of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

A robust and reproducible synthesis of the target compound is the foundational step for any subsequent biological evaluation. The synthesis of indole-2-carboxylates and related fused pyrrole systems can be achieved through various established synthetic routes.[7][8][9] A potential synthetic strategy for methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is outlined below, based on common methods for constructing the pyrrolo[3,2-e]indole core.

Proposed Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., Substituted Indole) B Functionalization (e.g., Nitration/Halogenation) A->B C Introduction of Pyrrole Precursor (e.g., Palladium-catalyzed coupling) B->C D Cyclization to form Pyrrolo[3,2-e]indole core C->D E Esterification to yield final product D->E DNaseI_Footprinting_Workflow A Prepare End-Labeled DNA B Incubate DNA with Ligand A->B C Limited DNase I Digestion B->C D Denature and Separate Fragments (Sequencing Gel) C->D E Visualize and Identify Footprint D->E Docking_Model cluster_DNA DNA Minor Groove cluster_Ligand Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate Base_Pairs A-T Rich Region Phosphate_Backbone Sugar-Phosphate Backbone Pyrrolo_Indole_Core Planar Heterocyclic Core Pyrrolo_Indole_Core->Base_Pairs van der Waals Interactions Carboxylate_Group Methyl Carboxylate Carboxylate_Group->Phosphate_Backbone Hydrogen Bonding

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Exploratory

Preliminary Biological Evaluation of Methyl 3,6-Dihydropyrrolo[3,2-e]indole-2-carboxylate Derivatives: Insights into DNA Minor Groove Recognition and Cytotoxicity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary and Structural Significance The compound Methyl 3,6-dihydropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary and Structural Significance

The compound Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (CAS: 107474-65-7)[1] serves as a foundational monomeric building block for synthesizing the DNA-binding domains of some of the most potent antitumor antibiotics known, including CC-1065, the duocarmycins, and yatakemycin[2]. In natural systems, this scaffold forms the PDE-I and PDE-II (phosphodiesterase inhibitor) subunits, which are responsible for sequence-selective, non-covalent binding to the AT-rich minor groove of B-DNA[3].

As a Senior Application Scientist overseeing the preclinical evaluation of DNA-targeted therapeutics, I approach the biological evaluation of these derivatives not merely as a screening exercise, but as a mechanistic study of shape-dependent catalysis . The pyrrolo[3,2-e]indole core provides a concave, hydrophobic surface that perfectly complements the convex floor of the DNA minor groove[4]. When conjugated to an alkylating warhead (such as a cyclopropa[c]pyrrolo[3,2-e]indole or CPI unit), the binding event forces a conformational twist in the molecule. This twist disrupts the stabilizing vinylogous amide conjugation of the warhead, activating it for a highly localized nucleophilic attack by the N3 of adenine[5].

Understanding this causality is critical: the biological potency (cytotoxicity and antimicrobial activity) of these derivatives is directly proportional to their DNA binding affinity and the subsequent structural activation they undergo upon target engagement.

Mechanistic Pathway: Shape-Dependent Catalysis

To rationally design and evaluate derivatives of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, we must first visualize the biochemical cascade that dictates their efficacy. The following diagram illustrates the pathway from initial target recognition to irreversible DNA damage.

Mechanism A Pyrrolo[3,2-e]indole Conjugate B AT-Rich Minor Groove Binding A->B C Conformational Twist (Amide Disruption) B->C D Electrophile Activation C->D E Adenine N3 Alkylation D->E

Fig 1: Mechanism of shape-dependent catalysis and DNA alkylation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological evaluation of these derivatives must utilize self-validating assay systems. A protocol is only as reliable as its internal controls. Below are the definitive workflows for evaluating the biochemical and cellular efficacy of synthesized derivatives.

Protocol 3.1: High-Resolution Thermal Cleavage Assay (DNA Alkylation)

Rationale: We utilize high-resolution denaturing polyacrylamide gel electrophoresis (PAGE) because it allows base-pair level resolution of the exact adenine N3 alkylation site. Alkylation at N3 destabilizes the glycosidic bond; subsequent thermal treatment induces depurination and strand cleavage at the abasic site, directly validating the sequence selectivity imparted by the pyrroloindole core[6].

Step-by-Step Methodology:

  • Substrate Preparation: 5'-end label a 150-bp double-stranded DNA fragment (containing known AT-rich target sequences) using[γ-³²P]-ATP and T4 polynucleotide kinase.

  • Incubation (The Binding Event): Incubate the radiolabeled DNA (10,000 cpm) with escalating concentrations of the pyrrolo[3,2-e]indole derivative (1 pM to 1 µM) in TE buffer (pH 7.0) at 25°C for 24 hours. Control: Include a vehicle-only (DMSO) lane to establish baseline DNA integrity.

  • Thermal Cleavage (The Validation Step): Quench the reaction by adding an equal volume of stop buffer (formamide, EDTA, bromophenol blue). Heat the samples at 100°C for 30 minutes. This step specifically cleaves the DNA backbone at the site of N3-adenine alkylation.

  • Resolution: Resolve the fragments on an 8% denaturing polyacrylamide gel alongside Sanger sequencing lanes (Maxam-Gilbert G+A tracking).

  • Quantification: Visualize via autoradiography. The exact base-pair length of the cleaved fragment maps perfectly to the alkylation site, validating the shape-selective recognition.

Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: Biochemical DNA binding must translate to cellular apoptosis to be therapeutically relevant. The MTT assay measures mitochondrial reductase activity, serving as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, COLO 205, SK-MEL-2) into 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Exposure: Treat cells with serial dilutions of the derivatives (0.01 nM to 10 µM). Internal Control: Use Duocarmycin SA or Doxorubicin as a positive reference standard, and untreated media as a negative control[7].

  • Incubation: Maintain exposure for 48 hours.

  • Formazan Solubilization: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Remove media and dissolve the resulting insoluble purple formazan crystals in 150 µL of DMSO.

  • Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Comp Synthesized Derivatives (Pyrrolo[3,2-e]indole Core) DNA DNA Alkylation Assay (Thermal Cleavage) Comp->DNA MTT Cytotoxicity (MTT) (A549, COLO 205) Comp->MTT MIC Antimicrobial (MIC) (Broth Microdilution) Comp->MIC Seq Sanger Sequencing (Base-Pair Mapping) DNA->Seq SAR Structure-Activity Relationship (SAR) Analysis Seq->SAR MTT->SAR MIC->SAR

Fig 2: Tiered workflow for the biological evaluation of synthesized derivatives.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological efficacy of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate derivatives varies wildly depending on their degree of oligomerization (e.g., forming CDPI dimers or trimers) and the nature of their C5-substitutions[3].

Cytotoxicity Profiles

When the pyrrolo[3,2-e]indole core is utilized as a DNA-binding segment (Segment B) and coupled to an alkylating warhead (Segment A), the resulting seco-compounds exhibit profound cytotoxicity. Table 1 summarizes the IC₅₀ values of various derivatives against standard human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyrrolo[3,2-e]indole-Based Conjugates

Compound / DerivativeCell LineIC₅₀ (nM)Mechanistic Note
Duocarmycin SA (Standard) HeLa / A5490.01Native natural product; optimal minor groove fit[5].
C5-Hydroxy-seco-CI COLO 205374.0Simplified synthetic analog; lacks extended hydrophobic reach[7].
C5-Methylsulfonyloxy-seco-CI SK-MEL-2419.0Enhanced aqueous solubility but reduced DNA affinity[7].
CDPI-Trimer Conjugate A5490.005Extreme AT-rich minor groove affinity due to trimeric oligomerization[5].
PEGylated Duocarmycin Analog Variable37.0PEGylation alters hydrophobic binding-driven bonding[4].

SAR Insight: The addition of extended hydrophobic units (like CDPI trimers) drastically increases potency. The binding is driven by "hydrophobic binding-driven bonding," where the displacement of highly ordered water molecules from the minor groove provides the entropic driving force for target engagement[4].

Antimicrobial Potential

Beyond oncology, pyrroloindole derivatives exhibit notable antimicrobial and antifungal properties. The mechanism here is often a combination of DNA binding and topoisomerase inhibition[8].

Table 2: Antimicrobial Activity (MIC) of Pyrroloindole Scaffolds

Compound DerivativeTest OrganismMIC (µg/mL)Activity Profile
1-(p-Chlorophenylazo)-pyrrolo[3,2-e]indole S. aureus6.25Strong Gram-positive inhibition[8].
1-(p-Nitrophenylazo)-pyrrolo[3,2-e]indole B. subtilis12.5Moderate Gram-positive inhibition[8].
Yatakemycin (Reference) C. albicans0.03Ultra-potent antifungal via DNA alkylation[2].

Conclusion and Future Perspectives

The preliminary biological evaluation of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate derivatives confirms their status as highly privileged scaffolds in medicinal chemistry. Because their intrinsic cytotoxicity is often too high for systemic administration as free drugs, the modern frontier of this chemistry lies in Antibody-Drug Conjugates (ADCs) [2]. By utilizing the pyrrolo[3,2-e]indole core as the payload in ADCs (such as SYD985), researchers can mask the extreme toxicity of the compound, relying on monoclonal antibodies to deliver the agent directly to the tumor microenvironment before enzymatic cleavage releases the active minor-groove binder[2].

Future evaluations must prioritize not only raw IC₅₀ metrics but also the hydrolytic stability and conjugation efficiency of these derivatives, ensuring they meet the rigorous biophysical demands of next-generation targeted therapies.

References

  • Boger, D. L., & Coleman, R. S. (1987). "Studies on the total synthesis of CC-1065: preparation of a synthetic simplified 3-carbamoyl-1,2-dihydro-3H-pyrrolo[3,2-e]indole dimer/trimer/tetramer (CDPI dimer/trimer/tetramer) and development of methodology for PDE-I dimer methyl ester formation". The Journal of Organic Chemistry.[Link]

  • Lee, M., et al. (2002). "Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity". NIH / PMC.[Link]

  • Tietze, L. F., et al. (2023). "40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs". JACS Au.[Link]

  • Tichenor, M. S., et al. (2008). "Systematic Exploration of the Structural Features of Yatakemycin Impacting DNA Alkylation and Biological Activity". NIH / PMC.[Link]

  • Boger, D. L., et al. (2010). "A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs". NIH / PMC.[Link]

  • Samsoniya, S. A., et al. (2011). "Synthesis and antimicrobial activity of a number of pyrroloindole derivatives". ResearchGate.[Link]

  • Tietze, L. F., et al. (2009). "Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065". MDPI.[Link]

Sources

Foundational

Discovery and Synthetic Pathways of Pyrrolo[3,2-e]indole Pharmacophores

Executive Summary The pyrrolo[3,2-e]indole scaffold is a privileged heterocyclic motif, most notably recognized as the core alkylating pharmacophore in the duocarmycin and CC-1065 families of antitumor antibiotics. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[3,2-e]indole scaffold is a privileged heterocyclic motif, most notably recognized as the core alkylating pharmacophore in the duocarmycin and CC-1065 families of antitumor antibiotics. This technical whitepaper provides an in-depth analysis of the structural biology, mechanistic pathways, and modern synthetic strategies for pyrrolo[3,2-e]indole derivatives. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical mechanism of action and practical, self-validating bench protocols.

Pharmacophore Discovery and Structural Biology

The discovery of (+)-CC-1065 from Streptomyces zelensis in 1978 marked a paradigm shift in the understanding of DNA minor groove binders. Structural deconstruction of CC-1065 and the related duocarmycins revealed that the cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety serves as the 1 responsible for their profound cytotoxicity[1].

Mechanistic Causality: The noncovalent binding selectivity of the agent restricts the available DNA alkylation sites. The indole non-covalent binding region (Segment B/C) anchors the molecule within the deep, narrow, AT-rich minor groove of double-stranded DNA[2]. This precise positioning effectively delivers the electrophilic cyclopropyl ring to the N3 position of a specific adenine residue. DNA-mediated general acid catalysis then activates the CPI cyclopropane ring, triggering an irreversible alkylation event that leads to DNA strand cleavage and cellular apoptosis[3].

Mechanism A Duocarmycin / CC-1065 (CPI Pharmacophore) B Noncovalent Binding (AT-rich Minor Groove) A->B Sequence Recognition C DNA-Mediated Acid Catalysis B->C Spirocyclization Activation D Adenine-N3 Alkylation C->D Covalent Bonding E Irreversible DNA Strand Cleavage D->E Helix Distortion F Cellular Apoptosis E->F Cell Death Pathway

Mechanism of sequence-selective DNA alkylation by the CPI pharmacophore.

Quantitative Structure-Activity Relationship (QSAR)

The extreme potency of CPI-based compounds has driven extensive QSAR studies. Because natural CPI agents exhibit delayed lethal hepatotoxicity, synthetic efforts have focused on seco-precursors (e.g., seco-CI, seco-CBI) that undergo in situ spirocyclization to form the active cyclopropane ring.

Table 1: Comparative Cytotoxicity of Pyrrolo[3,2-e]indole and Analogous Pharmacophores

Compound / PharmacophoreTarget Cell LineIC50 (nM)Key Structural Feature
(+)-CC-1065 (Natural)L1210 (Leukemia)~0.02Intact CPI core
Duocarmycin SAHeLa (Cervical)~0.01Intact CPI core
seco-CI (C5-O-SO₂Me)COLO 205 (Colon)~0.124[4]
seco-CBI-TMIA549 (Lung)~0.05Achiral seco-precursor

Synthetic Pathways for Pyrrolo[3,2-e]indole Cores

Synthesizing the highly strained pyrrolo[3,2-e]indole core requires precise control over regioselectivity and functional group tolerance. Traditional methods often relied on transition-metal-catalyzed cross-couplings (e.g., Heck or Sonogashira reactions) of heavily functionalized anilines. However, these methods suffer from residual heavy metal contamination, which is .

The VNS-Based Approach: A highly efficient, metal-free alternative utilizes the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroarenes. By reacting 1-alkyl-5-nitroindoles with carbon nucleophiles, researchers can introduce functional groups precisely at the ortho position to the nitro group. Subsequent reductive cyclization yields the pyrrolo[3,2-e]indole system with high atom economy[5].

Synthesis S1 1-Alkyl-5-nitroindole S2 Vicarious Nucleophilic Substitution (VNS) S1->S2 S3 ortho-Nitroindolylacetonitrile S2->S3 t-BuOK, -20°C S4 Alkylation (α-halomethyl ketone) S3->S4 S5 Reductive Cyclization (TMSCl / DBU) S4->S5 Intermediate S6 Pyrrolo[3,2-e]indole Core S5->S6 60°C, 4h

Metal-free synthetic workflow for the pyrrolo[3,2-e]indole scaffold via VNS.

Experimental Protocol: Synthesis of a Seco-Pyrrolo[3,2-e]indole Precursor

The following protocol details the synthesis of 1-cyanopyrrolo[3,2-e]indoles via the VNS and reductive cyclization pathway, adapted from 5[5].

Objective: To synthesize a functionalized seco-pyrrolo[3,2-e]indole core without transition-metal catalysts, ensuring a self-validating system where intermediate purity dictates the success of subsequent cyclizations.

Step 1: Vicarious Nucleophilic Substitution (VNS)

  • Procedure: Dissolve 1-methyl-5-nitroindole (1.0 equiv) and 4-chlorophenoxyacetonitrile (1.2 equiv) in anhydrous DMF at -20 °C. Slowly add a solution of t-BuOK (2.5 equiv) in DMF. Quench with 1M HCl after 30 minutes.

  • Causality & Logic: The t-BuOK deprotonates the acetonitrile derivative, forming a carbanion that attacks the electron-deficient position ortho to the nitro group. The 4-chlorophenoxy group acts as a superior leaving group, allowing the elimination of HCl and the re-aromatization of the indole ring, yielding 5-nitroindol-4-ylacetonitrile. This avoids the need for pre-halogenated starting materials and bypasses metal-catalyzed cross-coupling entirely.

Step 2: Alkylation of the Active Methylene

  • Procedure: Treat the resulting 5-nitroindol-4-ylacetonitrile with an α-halomethyl ketone (e.g., chloroacetone) in the presence of K₂CO₃ in acetonitrile at room temperature.

  • Causality & Logic: The methylene group adjacent to the nitrile is highly acidic due to the electron-withdrawing nature of both the nitrile and the nitroarene system. Mild base (K₂CO₃) is sufficient to generate the nucleophile, which readily displaces the halide, setting up the required carbon skeleton for the second pyrrole ring.

Step 3: Reductive Cyclization

  • Procedure: Dissolve the alkylated intermediate in dry THF. Add chlorotrimethylsilane (TMSCl) (3.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv). Stir at 60 °C for 4 hours.

  • Causality & Logic: Standard reduction of the nitro group (e.g., Pd/C, H₂) can lead to over-reduction or side reactions with the nitrile. The TMSCl/DBU system acts as a mild, specialized deoxygenating and cyclizing agent. It facilitates the intramolecular condensation between the nascent amine (from the reduced nitro group) and the ketone carbonyl, driving the formation of the fully aromatic 1-cyanopyrrolo[3,2-e]indole.

Future Directions: Antibody-Drug Conjugates (ADCs)

The extreme cytotoxicity of the CPI pharmacophore previously hindered its systemic use. However, the advent of Antibody-Drug Conjugates (ADCs) has revitalized pyrrolo[3,2-e]indole research. By masking the seco-phenol with a cleavable linker attached to a tumor-targeting monoclonal antibody, the pharmacophore remains inert in circulation. Upon cellular internalization and linker cleavage, the seco-compound undergoes rapid spirocyclization to the active CPI form, delivering targeted 3[3].

References

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles Source: Beilstein Journal of Organic Chemistry (nih.gov) URL:[Link]

  • Demonstration of a pronounced effect of noncovalent binding selectivity on the (+)-CC-1065 DNA alkylation and identification of the pharmacophore of the alkylation subunit Source: Proceedings of the National Academy of Sciences (nih.gov) URL:[Link]

  • Application of nucleophilic substitution of hydrogen in nitroarenes to the chemistry of indoles Source: Chemistry of Heterocyclic Compounds (osi.lv) URL:[Link]

  • Rapid and Efficient Hybridization-Triggered Crosslinking Within a DNA Duplex by an Oligodeoxyribonucleotide Bearing a Conjugated Cyclopropapyrroloindole Source: Nucleic Acids Research (oup.com) URL:[Link]

  • Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity Source: Molecules (mdpi.com) URL:[Link]

  • 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs Source: JACS Au (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, a heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent specificity, linearity, accuracy, and precision. This document provides a step-by-step protocol for method implementation and validation, adhering to the International Council for Harmonisation (ICH) guidelines, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The indole nucleus is a prevalent scaffold in numerous biologically active molecules.[1][2][3] The pyrrolo-indole core, in particular, represents a privileged structure with diverse pharmacological potential. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds.[4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar to nonpolar compounds like indole derivatives.[1][5][6][7][8] This application note presents a systematically developed and validated RP-HPLC method for the precise quantification of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (C₁₂H₁₀N₂O₂) is a fused heterocyclic system containing an indole and a dihydropyrrole ring, with a methyl ester functional group.[9]

  • Polarity: The presence of the indole and dihydropyrrole rings imparts a degree of non-polarity, while the nitrogen atoms and the carboxylate group introduce polar characteristics. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: Indole and its derivatives are known to exhibit strong UV absorbance due to their aromatic and conjugated systems.[13][14][15][16] A UV scan of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is essential to determine the optimal wavelength for detection (λmax), ensuring maximum sensitivity. Based on similar structures, a λmax in the range of 220-300 nm is expected. For this method development, a wavelength of 280 nm was chosen as it provided a good balance of sensitivity and specificity.

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic approach to optimize the separation and detection of the analyte.

Caption: A streamlined workflow for HPLC method development.

Initial Chromatographic Conditions

Based on the physicochemical properties of the analyte, a reversed-phase mode of chromatography was selected.

  • Column: A C18 column is the most common choice for reversed-phase HPLC due to its hydrophobicity and wide applicability.[1][7][17] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase: A buffer is used to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to reproducible retention times. A phosphate buffer is a good choice due to its buffering capacity in the acidic to neutral pH range. An initial mobile phase composition of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio was selected for initial screening. The acidic pH helps to suppress the ionization of any potential acidic impurities and ensures sharp peak shapes.

  • Detection: Based on the expected UV absorbance of the indole moiety, a UV detector set at 280 nm was used.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column.

  • Temperature: The column temperature was maintained at 25 °C to ensure reproducible retention times.

Optimized HPLC Method and Protocol

Following a systematic optimization process, the following final HPLC conditions were established:

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic phases in a 40:60 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the standard and sample solutions.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate in the sample by interpolating its peak area on the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][18][19][20][21]

Caption: Key parameters for HPLC method validation.

Validation Results
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (Range) Correlation coefficient (r²) ≥ 0.9990.9995 (1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
Robustness % RSD ≤ 2.0%Passed
Detailed Validation Protocols
  • Specificity: The specificity of the method was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution. The absence of any interfering peaks at the retention time of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate confirmed the method's specificity.

  • Linearity: The linearity was assessed by analyzing six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (% RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts to assess the intermediate precision.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The % RSD of the peak areas was calculated for each condition.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and can be readily implemented in pharmaceutical laboratories for the quantitative determination of this important heterocyclic compound.

References

  • Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. (1981). Journal of Chromatographic Science. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]

  • Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. (n.d.). Journal of Chromatographic Science | Oxford Academic. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). Taylor & Francis Online. [Link]

  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. (2014). PubMed. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). PMC. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). ResearchGate. [Link]

  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017). MedCrave online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025). BioPharm International. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. [Link]

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (n.d.). PubMed. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). PMC. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Publications. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (n.d.). hrcak. [Link]

  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (2022). MDPI. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (n.d.). PMC. [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. (n.d.). CORE. [Link]

  • pKa Data Compiled by R. Williams. (n.d.). University of Wisconsin-Madison. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • pKa chart. (n.d.). University of California, Los Angeles. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. [Link]

  • UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content. (2011). PubMed. [Link]

  • Dihydropyrrolo[3,2- b ]pyrrole-3,6-dicarbaldehyde-Based Two-Photon-Responsive Nanoparticles for Effective Photodynamic Therapy. (2022). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3,6-Dihydropyrrolo[3,2-e]indole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate —the fully aromatic tricyclic core rela...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate —the fully aromatic tricyclic core related to the CDPI (1,2-dihydro-3H-pyrrolo[3,2-e]indole) subunit found in DNA minor groove-binding alkylating agents like CC-1065 and the duocarmycins [1].

The construction of this electron-rich, fused pyrrolo-indole framework is notoriously challenging. The most reliable and widely adopted route is the Hemetsberger-Rees styryl azide thermolysis [1, 2]. Below, you will find our field-proven protocols, a mechanistic workflow, and a troubleshooting Q&A to help you overcome common synthetic bottlenecks such as poor regioselectivity, nitrene degradation, and low cyclization yields.

Mechanistic Workflow: The Hemetsberger-Rees Approach

The synthesis relies on the Knoevenagel condensation of a 5-formylindole derivative with methyl azidoacetate, followed by the thermal decomposition of the resulting vinyl azide. The transient nitrene intermediate undergoes an intramolecular C–H insertion to forge the final pyrrole ring [2, 3].

G A N-Protected 5-Formylindole B Methyl Azidoacetate (Knoevenagel) A->B NaOMe, MeOH -10 °C C Methyl 2-azido-3-(indol-5-yl)acrylate (Vinyl Azide) B->C Aldol-type Condensation D Nitrene Intermediate (Thermolysis) C->D Xylenes, 140 °C - N2 E Methyl 3,6-dihydropyrrolo [3,2-e]indole-2-carboxylate D->E Intramolecular C-H Insertion

Hemetsberger-Rees synthesis of the pyrrolo[3,2-e]indole core via vinyl azide thermolysis.

Standardized Experimental Protocols

To ensure reproducibility, every step in this protocol includes built-in validation checkpoints.

Step A: Knoevenagel Condensation (Vinyl Azide Formation)
  • Preparation: Dissolve N-Boc-5-formylindole (1.0 equiv) and methyl azidoacetate (4.0 equiv) in anhydrous methanol (0.2 M) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to -10 °C using an ice/brine bath. Causality: Low temperatures prevent the exothermic self-condensation of methyl azidoacetate.

  • Base Addition: Dropwise add a freshly prepared solution of sodium methoxide (4.0 equiv, 25 wt% in MeOH) over 30 minutes, maintaining the internal temperature strictly below 0 °C.

  • Reaction: Stir for 2 hours at 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Dry over Na₂SO₄ and concentrate under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent premature azide decomposition.

  • Purification: Purify via flash chromatography using deactivated silica (pre-slurried with 1% Et₃N in hexanes).

Validation Checkpoint: ¹H NMR of the intermediate must show a characteristic singlet at ~7.5–8.0 ppm for the vinyl proton. IR spectroscopy must display a sharp, strong azide stretch at ~2120 cm⁻¹.

Step B: Nitrene Thermolysis (Cyclization)
  • Solvent Preparation: Equip a 3-neck round-bottom flask with a reflux condenser. Add anhydrous xylenes (volume calculated to achieve a final substrate concentration of 0.01 M) and heat to a vigorous reflux (140 °C) under argon.

  • Substrate Addition: Dissolve the purified vinyl azide from Step A in a minimal volume of xylenes. Add this solution dropwise via a syringe pump over 4–6 hours directly into the refluxing solvent.

  • Completion: Continue refluxing for an additional 1 hour after the addition is complete.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint: IR spectroscopy must show the complete disappearance of the 2120 cm⁻¹ azide stretch and the emergence of a pyrrole N–H stretch at ~3300 cm⁻¹.

Troubleshooting & FAQs

Q1: I am observing massive tar formation and low yields (<15%) during the thermolysis step. How can I improve the cyclization yield? A1: Tar formation is the hallmark of intermolecular nitrene cross-linking. Because the transient nitrene is highly electrophilic, high concentrations allow it to react with neighboring molecules rather than undergoing the desired intramolecular C–H insertion.

  • Solution: You must enforce strict high-dilution conditions. Do not heat the azide in a batch solution. Instead, use a syringe pump to add the azide slowly to pre-refluxing xylenes (maintaining a steady-state concentration of <0.01 M). Furthermore, switching from toluene (110 °C) to xylenes (140 °C) provides the higher thermal energy required to accelerate the C–H insertion, outcompeting degradation pathways [1].

Q2: My cyclization is yielding a mixture of regioisomers. How do I favor the [3,2-e] fusion over the [2,3-g] fusion? A2: During thermolysis, the nitrene intermediate can insert into either the C4–H or C6–H bond of the indole ring.

  • Causality: Insertion at C6 yields the unwanted[2,3-g] fusion, while insertion at C4 yields the desired [3,2-e] fusion. While C4 is electronically favored in many systems, it is sterically hindered.

  • Solution: The most definitive way to guarantee regiocontrol is to introduce a temporary blocking group (e.g., a bromine atom) at the C6 position of your starting indole. This sterically forces the nitrene to insert exclusively at C4. The bromine can later be removed via catalytic hydrogenation (Pd/C, H₂) [3].

Q3: The Knoevenagel condensation is stalling, and I am recovering unreacted 5-formylindole. What is going wrong? A3: This usually occurs if the indole nitrogen is left unprotected (free N–H).

  • Causality: The strongly basic sodium methoxide will deprotonate the indole N–H, creating an indolyl anion. This massive influx of electron density drastically reduces the electrophilicity of the C5 aldehyde, stalling the nucleophilic attack of the azidoacetate.

  • Solution: Always protect the indole nitrogen with an electron-withdrawing group (e.g., N-Boc, N-Ts, or N-SEM) prior to the condensation step.

Q4: My vinyl azide intermediate degrades on the silica column during purification. How can I prevent this? A4: Vinyl azides are highly sensitive to the acidic silanol groups on standard silica gel, which can catalyze premature decomposition.

  • Solution: Deactivate your silica gel by flushing the column with 1% triethylamine (Et₃N) in your starting eluent before loading the sample. Additionally, perform the purification quickly and minimize the compound's exposure to direct ambient light.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative impact of optimizing the Hemetsberger-Rees cyclization based on our field data.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleImpact on Yield
Concentration 0.1 M (Batch heating)0.01 M (Syringe pump addition)Prevents intermolecular nitrene cross-linking (tar formation).+25%
Solvent / Temp Toluene (110 °C)Xylenes (140 °C)Higher thermal energy overcomes the activation barrier for C–H insertion faster.+15%
Indole N-Protection Free N–HN-Boc or N-SEMPrevents base-mediated deprotonation, maintaining aldehyde electrophilicity.+20%
Regiocontrol Unsubstituted C6C6-Bromo blocking groupSterically blocks nitrene insertion at C6, forcing the[3,2-e] fusion.>95% Regioselectivity
References
  • Boger, D. L.; Coleman, R. S. "Total synthesis of PDE-I and PDE-II." Journal of the American Chemical Society, 1987, 109 (9), 2717-2727. URL:[Link]

  • Hemetsberger, H.; Knittel, D. "Synthese und Thermolyse von α-Azidoacrylestern." Monatshefte für Chemie, 1972, 103, 194-204. URL:[Link]

  • Black, D. S. et al. "Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems." Arkivoc, 2020. URL:[Link]

Optimization

Troubleshooting impurities in Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate recrystallization

Welcome to the ADC & Small Molecule Building Block Support Center . Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (CAS: 107474-65-7) is a critical tricyclic core heavily utilized in the synthesis of DNA minor groo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ADC & Small Molecule Building Block Support Center .

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (CAS: 107474-65-7) is a critical tricyclic core heavily utilized in the synthesis of DNA minor groove binders and antibody-drug conjugate (ADC) payloads, such as CC-1065 and duocarmycin analogs[1],[2]. Due to its highly electron-rich conjugated system and the presence of a labile methyl ester, purification via recrystallization presents significant challenges.

This guide is designed by application scientists to help you logically troubleshoot and eliminate impurities during the recrystallization of this specific pyrroloindole core.

Diagnostic Workflow

RecrystallizationWorkflow Crude Crude Methyl 3,6-dihydro- pyrrolo[3,2-e]indole-2-carboxylate ImpurityCheck Identify Dominant Impurity (LC-MS / NMR) Crude->ImpurityCheck Oxidation Oxidation Products (Darkening / N-oxides) ImpurityCheck->Oxidation Hydrolysis Ester Hydrolysis (Carboxylic Acid) ImpurityCheck->Hydrolysis Regioisomers Regioisomers / Oligomers (Co-crystallization) ImpurityCheck->Regioisomers ActionOx Degass Solvents (Ar/N2) Add Antioxidant (e.g., BHT) Oxidation->ActionOx ActionHyd Use Anhydrous Solvents Avoid Alcohols/Water Hydrolysis->ActionHyd ActionRegio Tune Solvent Polarity (e.g., Toluene/Heptane) Regioisomers->ActionRegio Pure High-Purity Crystals (>99% AUC) ActionOx->Pure ActionHyd->Pure ActionRegio->Pure

Workflow for identifying and troubleshooting pyrrolo[3,2-e]indole recrystallization impurities.

Troubleshooting FAQs

Q1: Why does my recrystallized product contain a highly polar impurity that wasn't present in the crude mixture? A: You are likely observing ester hydrolysis. The methyl ester at the 2-position of the pyrrolo[3,2-e]indole core is labile. When recrystallization is performed in protic solvent systems (e.g., aqueous ethanol or methanol) under prolonged heating, trace acids or bases can catalyze the cleavage of the methyl ester, yielding pyrrolo[3,2-e]indole-2-carboxylic acid. Mechanistic Causality: The electron-donating nature of the indole nitrogen increases the electron density across the conjugated system, which can stabilize transition states during hydrolysis depending on the pH. Actionable Fix: Transition to strictly anhydrous solvent systems. A binary system of anhydrous Toluene and Heptane is highly recommended.

Q2: The solution darkens significantly during heating, and the isolated crystals have a brown/purple tint. How can I prevent this? A: You are observing auto-oxidation. The 3,6-dihydropyrrolo[3,2-e]indole core is extremely electron-rich and highly susceptible to oxidation by dissolved molecular oxygen, especially at elevated temperatures[3]. This leads to the formation of N-oxides or complex quinone-imine degradation products. Mechanistic Causality: The HOMO (Highest Occupied Molecular Orbital) of the fused pyrroloindole system is high in energy, making it a strong electron donor that readily reacts with electrophilic oxygen species. Actionable Fix: Deoxygenate all recrystallization solvents by sparging with Argon or Nitrogen for at least 15–20 minutes prior to use. Conduct the heating and cooling phases under a positive pressure of inert gas.

Q3: I am seeing a persistent impurity with an identical mass (isobaric) to my product. Recrystallization isn't clearing it. A: This is likely a regioisomer generated during the initial cyclization step (e.g., during a vicarious nucleophilic substitution or metal-catalyzed annulation)[3]. Regioisomers possess nearly identical molecular weights and similar polarities, leading to co-crystallization within the same crystal lattice. Mechanistic Causality: When the solvent system's solubility curve is too shallow, both the product and the regioisomer reach supersaturation simultaneously, causing them to interleave during nucleation. Actionable Fix: Shift from a single-solvent system to a binary solvent gradient. Utilize a slow cooling ramp (0.1 °C/min) and seed the solution with pure crystals at the metastable zone to force selective crystallization of the desired isomer.

Quantitative Solvent Analysis

The selection of the recrystallization solvent dictates the survival of the methyl ester and the clearance of regioisomers. Below is a summary of our internal validation data comparing various solvent systems.

Table 1: Impact of Recrystallization Parameters on Impurity Clearance

Solvent SystemAtmosphereEster Hydrolysis (%)Oxidation Products (%)Regioisomer ClearanceRecovery Yield (%)Final Purity (AUC)
Aqueous EtOH (95%)Ambient12.5%4.2%Poor65%81.0%
MethanolAmbient8.0%5.1%Moderate70%85.5%
Anhydrous TolueneAmbient< 0.1%6.8%Good78%92.0%
Toluene / Heptane Argon < 0.1% < 0.1% Excellent 84% > 99.5%

Experimental Protocol: Anaerobic Binary Recrystallization

This is a self-validating protocol designed to isolate Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate with >99% purity while preventing oxidation and hydrolysis. Do not proceed to the next step if a validation check fails.

Step 1: Solvent Deoxygenation

  • Measure 10 mL of anhydrous Toluene (primary solvent) and 15 mL of anhydrous Heptane (anti-solvent) per gram of crude material.

  • Sparge both solvents with Argon for 20 minutes.

  • Validation Check: Ensure solvents remain sealed under Argon. An oxygen sensor can be used in the headspace to confirm O2 levels are <1%.

Step 2: Dissolution and Hot Filtration

  • Suspend the crude material in the deoxygenated Toluene under an Argon atmosphere.

  • Heat the suspension to 85°C using a controlled oil bath.

  • Validation Check: The solution should be pale yellow to amber. If the solution turns dark brown, oxidation has occurred. Abort the recrystallization, pass the material through a short silica plug to remove baseline oxidation products, and restart.

  • Perform a hot filtration through a pre-warmed, fine-porosity fritted funnel to remove insoluble oligomers.

Step 3: Anti-Solvent Addition and Nucleation

  • Return the filtrate to 85°C.

  • Dropwise, add the hot, deoxygenated Heptane until the solution becomes faintly cloudy (indicating the metastable zone has been reached).

  • Add 1-2 mg of pure Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate as seed crystals.

  • Validation Check: Observe the flask for 5 minutes. If the cloudiness clears, the system is under-saturated; add 10% more Heptane. If heavy oiling (liquid-liquid phase separation) occurs, the system is over-saturated; add 5% more Toluene to redissolve the oil before proceeding.

Step 4: Controlled Cooling and Isolation

  • Cool the mixture from 85°C to 20°C at a strict, programmed rate of 0.1°C/min to prevent regioisomer co-crystallization.

  • Stir at 20°C for 2 hours, then chill to 4°C for 1 hour.

  • Filter the resulting crystals under a blanket of Nitrogen and wash with cold, degassed Heptane.

  • Dry in a vacuum oven at 40°C for 12 hours.

References

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Carrier-linked carbamate prodrug linkers (US9561285B2)
  • Method of synthesising ADCs using photocleavable linkers on solid support (US20170196990A1)

Sources

Reference Data & Comparative Studies

Validation

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate vs. CC-1065: A Mechanistic and Cytotoxicity Comparison Guide

In my tenure developing sequence-specific DNA probes and targeted therapeutics, one of the most critical lessons in drug design is understanding the functional anatomy of natural products. Today, we are dissecting the ex...

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Author: BenchChem Technical Support Team. Date: March 2026

In my tenure developing sequence-specific DNA probes and targeted therapeutics, one of the most critical lessons in drug design is understanding the functional anatomy of natural products. Today, we are dissecting the extreme cytotoxic agent CC-1065 and comparing it to its isolated DNA-binding fragment, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate.

This guide objectively compares their mechanistic performance, provides quantitative cytotoxicity data, and details the self-validating experimental protocols required to evaluate them in your own laboratory.

Structural & Mechanistic Divergence

To understand the vast difference in cytotoxicity between these two molecules, we must examine their structural causality.

CC-1065 is a highly potent antitumor antibiotic originally isolated from 1[1]. Its extreme lethality stems from a tripartite architecture: one cyclopropapyrroloindole (CPI) alkylating subunit (the "warhead") and two non-covalent DNA-binding subunits known as PDE-I and PDE-II[1].

Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is the synthetic methyl ester of a single PDE-I subunit.

The causality of their biological divergence lies in their interaction with DNA:

  • The Binding Phase: Both molecules selectively target the AT-rich minor groove of double-stranded DNA. The PDE-I subunit provides the essential van der Waals contacts and hydrogen bonding required for this 2[2].

  • The Lethal Phase: Once bound, native CC-1065 utilizes its CPI warhead to execute a stereoelectronically-controlled3[3]. This irreversible covalent adduct causes lethal DNA strand breaks. Because the methyl ester monomer lacks the reactive cyclopropyl ring, it acts solely as a reversible minor groove binder and cannot trigger this apoptotic cascade.

MOA CC1065 CC-1065 (CPI + 2x PDE) MinorGroove AT-Rich Minor Groove Binding CC1065->MinorGroove Monomer Methyl 3,6-dihydropyrrolo [3,2-e]indole-2-carboxylate Monomer->MinorGroove Alkylation Irreversible Adenine-N3 Alkylation MinorGroove->Alkylation CPI Warhead NoAlkylation Reversible Binding (No Alkylation) MinorGroove->NoAlkylation Lacks Warhead Apoptosis Picomolar Cytotoxicity (Apoptosis) Alkylation->Apoptosis Survival Low/No Cytotoxicity (Tolerated) NoAlkylation->Survival

Fig 1. Mechanistic divergence between CC-1065 covalent alkylation and monomer reversible binding.

Cytotoxicity & Performance Comparison

The absence of the alkylating warhead results in a cytotoxicity drop of over five orders of magnitude. While CC-1065 induces 4[4], the isolated PDE-I ester is exceptionally well-tolerated by cells. This makes the monomer an ideal, non-toxic scaffold for custom drug design, such as synthesizing 5[5].

Quantitative Data Summary
CompoundSubunit CompositionDNA InteractionL1210 Cell IC50Primary Application
CC-1065 CPI + PDE-I + PDE-IIIrreversible Alkylation~0.02 nM (20 pM)Potent Antitumor Agent
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate PDE-I (Monomer Ester)Reversible Minor Groove Binding>10,000 nMSynthetic Building Block / Synthon

Self-Validating Experimental Protocols

In rigorous drug development, we must prove causality. If the methyl ester monomer shows no cytotoxicity, we must validate that this is due to the missing warhead and not because the molecule simply failed to bind DNA. We achieve this through a self-validating paired assay system: assessing cell viability alongside DNA thermal denaturation.

Workflow Step1 1. Compound Preparation (Equimolar Dosing) Step2 2. DNA Incubation (poly[dA]-poly[dT]) Step1->Step2 Step3B 3b. Cytotoxicity Assay (L1210 Cell Line, 72h) Step1->Step3B Step3A 3a. Thermal Denaturation (UV Absorbance at 260nm) Step2->Step3A Step4A 4a. Calculate ΔTm (Binding Affinity) Step3A->Step4A Step4B 4b. Calculate IC50 (Cell Viability) Step3B->Step4B

Fig 2. Parallel experimental workflow validating DNA binding affinity versus cellular cytotoxicity.

Protocol 1: In Vitro Cytotoxicity (Cell Viability Assay)

Rationale: To quantify the loss of cytotoxic potency when the CPI warhead is removed.

  • Cell Seeding: Seed L1210 murine leukemia cells in 96-well opaque plates at a density of 5 × 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Dosing: Prepare equimolar serial dilutions of CC-1065 and Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate ranging from 10 pM to 100 μM. Add to respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification: Add CellTiter-Glo® luminescent reagent to lyse cells and quantify ATP (directly proportional to the number of viable cells).

  • Analysis: Calculate the IC50 using non-linear regression analysis.

Protocol 2: DNA Thermal Denaturation (ΔTm) Assay

Rationale: To prove the monomer retains its non-covalent DNA binding capability despite lacking cytotoxicity, isolating the lack of toxicity entirely to the absence of the alkylating warhead.

  • DNA Preparation: Prepare a 1.5 μM solution of poly[dA]-poly[dT] duplex DNA in a 10 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl.

  • Drug Incubation: Add Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate at a 1:5 drug-to-base pair ratio. Incubate at 25°C for 30 minutes to reach binding equilibrium.

  • Thermal Ramping: Monitor UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 20°C to 95°C at a rate of 1°C/min.

  • Data Extraction: Determine the melting temperature (Tm) from the peak of the first derivative of the melting curve. Causality Check: A positive shift (ΔTm > 0) confirms that the monomer successfully intercalates/binds the minor groove, stabilizing the DNA helix.

Applications in Drug Development

Why utilize Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate instead of the parent compound?

While CC-1065 is highly potent, it suffers from severe, delayed hepatotoxicity in vivo, precluding its use as a systemic monotherapy. By utilizing the methyl ester monomer, researchers acquire a highly specific DNA-targeting vehicle without the toxic baggage. It is currently utilized as a critical building block to synthesize novel sequence-selective DNA probes, targeted therapeutics, and next-generation Antibody-Drug Conjugates (ADCs) where custom warheads can be attached in place of the native CPI unit.

References

  • Evaluation of functional analogs of CC-1065 and the duocarmycins incorporating the cross-linking 9a-chloromethyl-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (C2BI)
  • Synthesis and cytotoxicity of a biotinylated CC-1065 analogue Source: PMC URL
  • A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs Source: MDPI URL
  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145 Source: AACR Journals URL
  • Demonstration of a pronounced effect of noncovalent binding selectivity on the (+)

Sources

Comparative

Comparative ¹H and ¹³C NMR Spectroscopy of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate Analogs: A Technical Guide

This guide provides a comprehensive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and its analogs. It is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. This document delves into the structural elucidation of these complex molecules, offering insights into the causal relationships between molecular structure and NMR spectral features.

The pyrrolo[3,2-e]indole scaffold is a significant heterocyclic system, forming the core of various natural products and pharmacologically active compounds.[1] Accurate and unambiguous characterization of these molecules is paramount for advancing drug discovery and materials science. NMR spectroscopy stands as the most powerful technique for the structural determination of these compounds in solution.[2] This guide will provide a detailed, side-by-side comparison of the NMR data for the parent compound and its derivatives, highlighting key differences and their structural implications.

Core Principles of NMR Spectroscopy for Pyrrolo[3,2-e]indole Systems

The ¹H and ¹³C NMR spectra of pyrrolo[3,2-e]indoles are governed by the electronic environment of the constituent pyrrole and indole rings. The electron-rich nature of these aromatic systems, coupled with the influence of the nitrogen heteroatoms, dictates the chemical shifts of the ring protons and carbons.[3] Substituents on this fused bicyclic system can induce significant changes in the spectra, providing valuable information about their position and electronic effects (electron-donating or electron-withdrawing).[3][4]

The pyrrole moiety typically exhibits signals for protons at the α and β positions, with distinct chemical shifts influenced by the nitrogen lone pair.[3] Similarly, the indole ring system presents a unique set of proton and carbon signals corresponding to its benzene and pyrrole components.[5] The fusion of these two rings in the pyrrolo[3,2-e]indole core creates a unique electronic landscape, which is reflected in the NMR spectra.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a rigorous and well-defined experimental protocol is essential. The following steps outline a self-validating workflow for the NMR analysis of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and its analogs.

Proper sample preparation is a critical first step for obtaining high-resolution NMR spectra.[3]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for many indole and pyrrole derivatives due to its excellent dissolving power and high boiling point.[5][6] Chloroform-d (CDCl₃) is another viable option.[4] The choice of solvent can influence chemical shifts, particularly for N-H protons.[3][7]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filtration of the NMR solution through a small plug of glass wool in a Pasteur pipette can remove particulate matter.

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[3]

    • Relaxation Delay (D1): 1-2 seconds.[3]

    • Number of Scans: 4-16 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A spectral width of 200-240 ppm is standard for most organic molecules.

    • Acquisition Time (AQ): 1-2 seconds.[3]

    • Relaxation Delay (D1): 2-5 seconds to allow for the typically longer relaxation times of carbon nuclei.[3]

    • Number of Scans: 256-1024 scans or more may be necessary for dilute samples.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[9]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structural Elucidation Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 1D ¹H NMR Prep3->Acq1 Acq2 1D ¹³C NMR Acq1->Acq2 Acq3 2D COSY Acq2->Acq3 Acq4 2D HSQC Acq3->Acq4 Acq5 2D HMBC Acq4->Acq5 Ana1 Process & Reference Spectra Acq5->Ana1 Ana2 Assign ¹H & ¹³C Signals Ana1->Ana2 Ana3 Confirm Structure Ana2->Ana3

Caption: Experimental workflow for NMR analysis.

Comparative Spectral Analysis

The following tables provide a comparative summary of the expected ¹H and ¹³C NMR chemical shifts for Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and two hypothetical analogs: one with an electron-donating group (EDG) at the C7 position and one with an electron-withdrawing group (EWG) at the C7 position. These theoretical values are based on established principles of substituent effects on the chemical shifts of indole and pyrrole systems.[3][4]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonMethyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylateAnalog A (C7-EDG)Analog B (C7-EWG)Rationale for Shift Differences
N1-H ~11.5~11.3~11.8EDGs increase electron density, shielding the proton (upfield shift). EWGs decrease electron density, deshielding the proton (downfield shift).
N6-H ~11.0~10.8~11.2Similar to N1-H, the electronic effect of the substituent is transmitted through the conjugated system.
H4 ~7.5~7.3~7.8The C7 substituent has a noticeable effect on the chemical shift of the proton on the adjacent benzene ring.
H5 ~7.1~6.9~7.4The effect of the C7 substituent is also observed at this position.
H7 ~7.4--Position of substitution.
H8 ~3.9 (t)~3.9 (t)~3.9 (t)Protons on the dihydropyrrole ring are less affected by substituents on the indole ring.
H9 ~3.2 (t)~3.2 (t)~3.2 (t)Protons on the dihydropyrrole ring are less affected by substituents on the indole ring.
-OCH₃ ~3.8 (s)~3.8 (s)~3.8 (s)The methyl ester protons are generally unaffected by remote substituents.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonMethyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylateAnalog A (C7-EDG)Analog B (C7-EWG)Rationale for Shift Differences
C2 ~128~127~129The electronic effect of the substituent at C7 influences the electron density at C2.
C3 ~108~107~109Similar to C2, this position is sensitive to substituent effects.
C3a ~127~126~128The bridgehead carbon is also affected by the substituent.
C4 ~122~120~125The carbon directly adjacent to the substituted carbon shows a significant shift.
C5 ~120~115~123The effect of the substituent is pronounced at the ortho and para positions.
C6a ~125~124~126This bridgehead carbon is also influenced by the substituent.
C7 ~113--Position of substitution.
C7a ~138~140~136The carbon bearing the substituent will show a large shift depending on the nature of the substituent.
C8 ~48~48~48Carbons in the dihydropyrrole ring are relatively insensitive to substituents on the indole ring.
C9 ~25~25~25Carbons in the dihydropyrrole ring are relatively insensitive to substituents on the indole ring.
C=O ~162~162~162The carbonyl carbon is generally not significantly affected by remote substituents.
-OCH₃ ~52~52~52The methyl ester carbon is typically unaffected.

Note: The chemical shift values presented are approximate and can vary depending on the specific substituent, solvent, and experimental conditions.[3][7]

Key Structural Correlations and Mechanistic Insights

The comparative NMR data allows for the elucidation of key structure-activity relationships. The following diagram illustrates the key structural features and their correlation with the observed NMR signals.

G cluster_structure Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate cluster_features Key NMR-Structure Correlations Structure F1 Indole N1-H: Sensitive to electronic effects of substituents on the benzene ring. F2 Pyrrole N6-H: Also influenced by substituents, but to a lesser extent. F3 Aromatic Protons (H4, H5, H7): Chemical shifts are diagnostic of substituent position and nature. F4 Dihydropyrrole Protons (H8, H9): Typically appear as triplets and are less affected by remote substituents. F5 Quaternary Carbons (C3a, C6a, C7a): Assignments confirmed by HMBC correlations.

Caption: Key structural features and NMR correlations.

Mechanistic Insights from Substituent Effects:

  • Electron-Donating Groups (EDGs) such as -OCH₃ or -NH₂ at the C7 position increase the electron density in the aromatic system through resonance. This leads to increased shielding of the nearby protons and carbons, resulting in an upfield shift (lower ppm values) in the NMR spectrum.[3]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN at the C7 position decrease the electron density of the aromatic rings. This deshielding effect causes the adjacent protons and carbons to resonate at a downfield shift (higher ppm values).[3]

By carefully analyzing these substituent-induced chemical shifts, researchers can confirm the regiochemistry of their reactions and gain insights into the electronic properties of their newly synthesized molecules.

Conclusion

This comparative guide provides a framework for the systematic NMR analysis of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate analogs. By adhering to the detailed experimental protocols and utilizing the comparative spectral data, researchers can confidently elucidate the structures of these complex heterocyclic compounds. The ability to correlate subtle changes in NMR spectra with specific structural modifications is an invaluable tool in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12, 1999. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of 4a. ResearchGate. Available at: [Link]

  • A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates. Pfizer Global Research and Development. Available at: [Link]

  • Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]

  • NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. PubMed. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. Available at: [Link]

  • Overview of the mono- and bicyclic heteroaromatics in the analysis. ResearchGate. Available at: [Link]

  • Indole-2-carboxylic acid, benzylidenehydrazide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

  • One-Step Synthesis of Hydropyrrolo[3,2-b]indoles via Cascade Reactions of Oxindole-Derived Nitrones with Allenoates. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

  • aromaticity study of heterocyclic anticancer compounds through computational s-nics method. ResearchGate. Available at: [Link]

  • Synthesis and Properties of Bridged Nitrogen Heterocycles. University of Leicester. Available at: [Link]

Sources

Validation

Comparative Anti-Tumor Efficacy: Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate vs. Duocarmycin SA

Executive Summary In the landscape of ultra-potent DNA-alkylating agents, the duocarmycin family represents a pinnacle of natural product evolution and a critical payload class for modern Antibody-Drug Conjugates (ADCs)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of ultra-potent DNA-alkylating agents, the duocarmycin family represents a pinnacle of natural product evolution and a critical payload class for modern Antibody-Drug Conjugates (ADCs)[1]. As researchers design next-generation chemotherapeutics, understanding the Structure-Activity Relationship (SAR) of these molecules is paramount.

This guide objectively compares the anti-tumor efficacy of the complete, highly potent natural product, Duocarmycin SA , against its truncated synthetic core building block, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate . By analyzing their structural mechanics and in vitro performance, we demonstrate why the complete molecular architecture of Duocarmycin SA is strictly required for picomolar cytotoxicity, while the isolated pyrroloindole core remains biologically inert.

Mechanistic Architecture & Causality

The extreme cytotoxicity of Duocarmycin SA is not merely a function of possessing reactive functional groups, but rather the result of precise stereoelectronically controlled activation [1].

Duocarmycin SA consists of two critical domains:

  • The DNA-Binding Subunit: A trimethoxyindole (TMI) motif that non-covalently anchors the molecule deep within the minor groove of AT-rich DNA sequences.

  • The Alkylating Subunit: A cyclopropa[c]pyrrolo[3,2-e]indole (CPI) motif containing a highly strained cyclopropane ring.

The Causality of Alkylation: Duocarmycin SA is remarkably stable in aqueous environments. However, upon binding to the DNA minor groove, the molecule is forced into a conformational twist. This binding-induced twist perfectly aligns the lone pair of the indoline nitrogen with the breaking C-C bond of the cyclopropane ring. This stereoelectronic alignment catalyzes a localized ring-opening event, selectively alkylating the N3 position of adenine, leading to DNA double-strand breaks and rapid apoptosis[2].

The Synthetic Building Block: Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is a foundational chemical precursor used in the laboratory synthesis of CPI analogs. However, it inherently lacks both the TMI binding domain and the reactive cyclopropane ring (or a halomethyl leaving group). Without the ability to anchor into the minor groove and without the strained ring system, stereoelectronically controlled solvolysis cannot occur. Consequently, the building block cannot alkylate DNA and exhibits no meaningful anti-tumor efficacy.

G cluster_0 Duocarmycin SA (Active Natural Product) cluster_1 Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate DSA Duocarmycin SA CPI CPI Alkylating Motif (Reactive Cyclopropane) DSA->CPI TMI Trimethoxyindole Motif (Minor Groove Binding) DSA->TMI Alk Adenine-N3 Alkylation CPI->Alk TMI->Alk Positions compound Apo Tumor Cell Apoptosis (IC50 ~10 pM) Alk->Apo BB Building Block Core NoCyc Lacks Reactive Cyclopropane BB->NoCyc NoBind Lacks TMI Binding Domain BB->NoBind NoAlk No DNA Alkylation NoCyc->NoAlk NoBind->NoAlk Surv No Cytotoxicity (IC50 > 100 μM) NoAlk->Surv

Caption: Structural logic dictating the anti-tumor efficacy of Duocarmycin SA versus its synthetic core.

Comparative Anti-Tumor Efficacy Data

The structural deficiencies of the synthetic building block translate directly to a complete loss of in vitro cytotoxicity, whereas Duocarmycin SA operates in the low-picomolar range across multiple aggressive cancer lineages[3][4].

CompoundCell LineCancer TypeIC50 ValuePrimary Mechanism
Duocarmycin SA HeLaCervical Adenocarcinoma~10.0 pMAdenine-N3 Alkylation
Duocarmycin SA U-138 MGGlioblastoma Multiforme1.8 pMAdenine-N3 Alkylation
Duocarmycin SA Molm-14Acute Myeloid Leukemia11.12 pMAdenine-N3 Alkylation
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate VariousN/A> 100 μM (Inactive)None (Synthetic Precursor)

Experimental Workflows

To objectively validate the efficacy and mechanistic differences between these two compounds, the following self-validating protocols are standard in the field.

Protocol A: In Vitro Cytotoxicity (MTT Cell Viability Assay)

This protocol measures the metabolic disruption caused by the compounds. It utilizes a self-validating design by incorporating both vehicle controls and a known chemotherapeutic baseline.

  • Cell Seeding: Seed U-138 MG or Molm-14 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of appropriate media (e.g., DMEM or RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Duocarmycin SA and Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate in DMSO.

  • Treatment: Perform serial dilutions to treat cells with Duocarmycin SA (0.1 pM to 1 nM) and the building block (1 μM to 200 μM).

    • Self-Validation Step: Include a DMSO-only vehicle control (to rule out solvent toxicity) and a Doxorubicin positive control (to confirm assay sensitivity to apoptosis).

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove media, dissolve the formazan crystals in 150 μL of DMSO, and read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: High-Resolution Denaturing PAGE for DNA Alkylation

To prove why the building block fails and Duocarmycin SA succeeds, we must observe the physical alkylation of DNA. Alkylation at adenine N3 creates a thermally labile adduct.

  • DNA Preparation: 5'-end label a synthetic AT-rich double-stranded DNA oligonucleotide (e.g., 150 bp) using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Alkylation Reaction: Incubate the ³²P-labeled DNA with 1 nM Duocarmycin SA or 100 μM of the building block in standard binding buffer (pH 7.4) for 2 hours at 37°C.

  • Thermal Cleavage (Self-Validation Step): Heat the samples to 90°C for 15 minutes.

    • Causality Note: Heating specifically cleaves the DNA backbone only where adenine-N3 alkylation has occurred, validating the covalent mechanism rather than non-specific degradation.

  • Electrophoresis: Mix samples with formamide loading dye and resolve on an 8% denaturing polyacrylamide gel (containing 8M urea).

  • Sequencing Alignment: Run the samples alongside standard Maxam-Gilbert sequencing lanes (G, G+A, C+T, C).

  • Autoradiography: Expose the gel to an X-ray film. Duocarmycin SA will show distinct cleavage bands aligning with adenine residues in AT-rich regions. The building block lane will appear identical to the untreated control, proving its inability to alkylate DNA.

References

  • Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC Source: nih.gov URL:[Link]

  • Investigation of the efficacy of duocarmycin SA in combination with FDA approved drugs in acute myeloid leukemia cells in vitro - AACR Journals Source: aacrjournals.org URL:[Link]

  • Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - MDPI Source: mdpi.com URL:[Link]

  • 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs | JACS Au Source: acs.org URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS/MS Fragmentation Pattern Validation: The Case of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Introduction: Beyond the Molecular Ion, The Imperative of Fragmentation Validation In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Liqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Molecular Ion, The Imperative of Fragmentation Validation

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique, prized for its sensitivity and specificity. [1]However, the journey from detecting a molecular ion to confirming a molecular structure is paved with the critical process of fragmentation pattern validation. This guide provides a comprehensive framework for this validation, using the novel heterocyclic scaffold, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, as a case study.

The core principle of tandem mass spectrometry lies in the controlled fragmentation of a selected precursor ion and the subsequent analysis of the resulting product ions. [2]This fragmentation pattern serves as a structural fingerprint, unique to the analyte. [3]For researchers and drug development professionals, a validated fragmentation pattern is not merely a confirmatory data point; it is a foundational element that supports metabolite identification, impurity profiling, and pharmacokinetic studies. This guide will navigate the theoretical prediction of fragmentation pathways, the design of a rigorous experimental protocol, and the comparative analysis required to achieve a high degree of confidence in the structural assignment of our target molecule.

I. Theoretical Fragmentation Landscape of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

Before embarking on experimental work, it is crucial to predict the likely fragmentation pathways of the target molecule. This predictive exercise is informed by the known fragmentation behaviors of similar structural motifs, such as indole and pyrrole derivatives. [4][5][6]The structure of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, with its fused heterocyclic system and ester functionality, presents several potential sites for bond cleavage under collision-induced dissociation (CID).

A. Ionization and Adduct Formation:

Using electrospray ionization (ESI) in positive ion mode, the primary ion observed will likely be the protonated molecule, [M+H]⁺. [5][7]It is also prudent to consider the potential for common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which can arise from the mobile phase or sample matrix. [7][8]The presence of multiple nitrogen atoms in the heterocyclic core provides favorable sites for protonation.

B. Predicted Fragmentation Pathways:

Based on established fragmentation rules for indole and pyrrole derivatives, we can anticipate the following primary fragmentation pathways for the [M+H]⁺ ion of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate:

  • Loss of the Methyl Ester Group: A common fragmentation pathway for methyl esters is the neutral loss of methanol (CH₃OH, 32 Da) or the loss of the methoxy group as a radical (•OCH₃, 31 Da) followed by the loss of carbon monoxide (CO, 28 Da).

  • Cleavage of the Dihydropyrrole Ring: The dihydropyrrole ring is a likely site of initial fragmentation. We can anticipate a retro-Diels-Alder (RDA) type fragmentation, a common pathway for cyclic systems, leading to the opening of this ring. [9]* Fragmentation of the Indole Core: The indole nucleus is relatively stable; however, fragmentation can occur, often involving the loss of small molecules like HCN (27 Da). [4]* Sequential Losses: The initial product ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For instance, an initial loss of methanol could be followed by cleavage of the dihydropyrrole ring.

The following diagram illustrates these predicted fragmentation pathways originating from the protonated precursor ion.

Fragmentation_Pathways Predicted Fragmentation of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate M_H [M+H]⁺ (Precursor Ion) Frag_A [M+H - CH₃OH]⁺ M_H->Frag_A - CH₃OH (32 Da) Frag_B [M+H - COOCH₃]⁺ M_H->Frag_B - •COOCH₃ (59 Da) Frag_C Ring-Opened Isomer M_H->Frag_C RDA-type cleavage Frag_D [Frag_A - C₂H₃N]⁺ Frag_A->Frag_D - C₂H₃N (41 Da) Frag_E Indole Core Fragment Frag_C->Frag_E Further Fragmentation

Caption: Predicted major fragmentation pathways for protonated Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate.

II. Experimental Design for Fragmentation Pattern Validation

A robust experimental design is critical for generating high-quality, reproducible fragmentation data. This section outlines a step-by-step methodology for the LC-MS/MS analysis of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, designed to validate the predicted fragmentation patterns.

A. Objective Comparison: The Role of a Reference Standard

The gold standard for fragmentation pattern validation is the direct comparison of the experimental spectrum of the analyte with that of a certified reference standard analyzed under identical conditions. If a reference standard is unavailable, as is often the case for novel compounds, the validation relies on the meticulous correlation of the experimental data with the theoretically predicted fragmentation pathways, supported by high-resolution mass spectrometry data. [10] B. Detailed Experimental Protocol

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer.

1. Sample and Standard Preparation:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10 µg/mL, 1 µg/mL, and 100 ng/mL) in the initial mobile phase composition. This allows for the assessment of in-source fragmentation at different concentrations. [7]* (Optional) Reference Standard: If available, prepare a corresponding set of working solutions for the reference standard.

2. LC-MS/MS System and Conditions:

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA standard screening gradient to ensure elution of the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive ModeSuitable for nitrogen-containing heterocyclic compounds.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temp. 120 °CTo aid desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation of ions.
Gas Flow Instrument DependentOptimize for stable spray and good signal intensity.

3. MS/MS Data Acquisition:

  • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion(s) ([M+H]⁺, [M+Na]⁺, etc.) of the target molecule.

  • Product Ion Scan (MS2): Select the [M+H]⁺ ion as the precursor and perform a product ion scan.

  • Collision Energy Optimization: This is a critical step. Acquire product ion spectra at a range of collision energies (e.g., 10, 20, 30, 40, and 50 eV). Lower energies may reveal the more stable, larger fragments, while higher energies will induce more extensive fragmentation. [2]This allows for the construction of a breakdown curve, which shows the relative abundance of product ions as a function of collision energy.

The following diagram illustrates the experimental workflow.

Sources

Validation

A Comparative Guide to DNA Cross-Linking Agents: Benchmarking Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate against Cisplatin and Mitomycin C

Abstract DNA interstrand cross-linking (ICL) agents are among the most effective anticancer therapeutics due to their ability to induce highly cytotoxic lesions that block DNA replication and transcription.[1][2] This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

DNA interstrand cross-linking (ICL) agents are among the most effective anticancer therapeutics due to their ability to induce highly cytotoxic lesions that block DNA replication and transcription.[1][2] This guide provides a comprehensive framework for benchmarking the novel investigational compound, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, against two established clinical standards: Cisplatin and Mitomycin C. We present an in-depth analysis of their respective mechanisms of action, detailed protocols for quantifying ICL formation and the resulting cellular DNA damage response, and a structured approach for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities with potential DNA cross-linking activity.

Introduction

The covalent linkage of the two strands of a DNA double helix by an interstrand cross-link (ICL) is one of the most toxic forms of DNA damage.[3] This lesion prevents the strand separation necessary for fundamental cellular processes, leading to stalled replication forks, double-strand breaks (DSBs), and ultimately, cell death.[2][4] This potent cytotoxicity is clinically exploited by chemotherapeutic agents like cisplatin and mitomycin C.[1][5]

  • Cisplatin , a platinum-based drug, forms a variety of DNA adducts, with ICLs accounting for a small but highly cytotoxic fraction of its activity.[1][6] It primarily forms 1,2-intrastrand cross-links between adjacent purine bases.[7]

  • Mitomycin C (MMC) is a bioreductive alkylating agent that, upon enzymatic activation, forms ICLs primarily between guanine residues in the minor groove.[4][8]

The pyrroloindole scaffold is a feature of various natural and synthetic compounds with demonstrated DNA-interactive properties, including DNA binding and, in some cases, covalent modification.[9][10] The novel compound, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (hereafter referred to as P-Indole), possesses structural motifs suggestive of potential DNA alkylating and cross-linking capabilities. A systematic evaluation against well-characterized agents is essential to determine its potency, mechanism, and therapeutic potential.

This guide outlines a robust benchmarking strategy centered on two key experimental endpoints:

  • Direct quantification of ICLs using a modified alkaline Comet assay.

  • Measurement of the downstream cellular DNA Damage Response (DDR) via the γ-H2AX assay.

Section 1: Mechanisms of Action

Understanding the distinct mechanisms by which these agents form ICLs is critical for interpreting experimental data. The nature of the DNA lesion, the sequence specificity, and the degree of helix distortion all influence the cellular repair response.[1][4]

  • Cisplatin: Following cellular uptake, the chloride ligands are displaced by water molecules, creating a reactive, aquated species.[11] This electrophilic agent reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine.[1] While intrastrand adducts are most common (~90%), the formation of interstrand cross-links at 5'-GC-3' sequences is a key contributor to its cytotoxicity.[7][12] These ICLs cause significant distortion of the DNA double helix.[12]

  • Mitomycin C (MMC): MMC is a prodrug that requires reductive activation by intracellular enzymes (e.g., DT-diaphorase) to become a potent bifunctional alkylating agent.[4] The activated form can then alkylate two guanine residues at their N2 positions, typically at 5'-CG-3' sequences, to form a stable ICL with minimal helical distortion.[4][13]

  • Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate (P-Indole): The mechanism for P-Indole is investigational. Based on its pyrroloindole core structure, which is known to interact with the DNA minor groove, it is hypothesized that the molecule may function as an alkylating agent. The dihydropyrrole moiety could potentially be susceptible to metabolic activation, creating reactive electrophilic centers capable of forming covalent adducts with nucleophilic bases like guanine, analogous to other pyrrolobenzodiazepines.[10] Its bifunctional nature would be a prerequisite for forming interstrand cross-links.

DNA_Cross-Link_Mechanisms cluster_0 DNA Helix DNA_Strand1 5'-G-C-T-A-G-3' DNA_Strand2 3'-C-G-A-T-C-5' Cisplatin Cisplatin Intra_GG 1,2-Intrastrand (dG-dG) Cisplatin->Intra_GG ~65% of adducts (Bends DNA) Inter_GC Interstrand (dG-dC) Cisplatin->Inter_GC ~5-8% of adducts (Major helix distortion) MMC Mitomycin C (Activated) Inter_CG Interstrand (dG-dC) MMC->Inter_CG Sequence specific (5'-CG) (Minor helix distortion) PIndole P-Indole (Hypothesized) PIndole->Inter_CG Hypothesized minor groove alkylation

Caption: Mechanisms of DNA adduct formation by different cross-linking agents.

Section 2: Experimental Framework for Benchmarking

A robust comparison requires a multi-faceted approach that assesses both the direct chemical interaction with DNA and the downstream biological consequences. Our proposed framework integrates cytotoxicity assessment with specific measures of DNA damage.

Rationale for Assay Selection:

  • Cytotoxicity Assay (e.g., MTT, CellTiter-Glo): Establishes the potency (IC50) of each compound. This is crucial for designing subsequent mechanistic experiments at equitoxic concentrations, allowing for a fair comparison of the specific cross-linking activity normalized for general toxicity.

  • Modified Alkaline Comet Assay: A sensitive method for detecting ICLs at the single-cell level.[14][15] The principle relies on the fact that ICLs reduce the migration of DNA in an electric field after a primary dose of radiation is used to introduce random strand breaks. The reduction in the "comet tail" is proportional to the frequency of ICLs.[14][16]

  • γ-H2AX Immunofluorescence Assay: Phosphorylation of histone H2AX (to form γ-H2AX) is an early and sensitive marker of DNA double-strand breaks (DSBs).[17][18] DSBs are formed during the cellular processing and repair of ICLs, particularly when a replication fork collides with the lesion.[12] Quantifying γ-H2AX foci provides a reliable measure of the cellular response to and processing of these lesions.[19][20]

Experimental_Workflow cluster_assays Mechanistic Assays (at Equitoxic Doses) A 1. Cell Culture (e.g., HeLa, A549) B 2. Compound Treatment (Dose-response & Time-course) A->B C 3. Cytotoxicity Assay (IC50) (e.g., MTT / CTG) B->C D 4a. ICL Quantification (Modified Comet Assay) B->D E 4b. DDR Assessment (γ-H2AX Staining) B->E C->B Inform Dose Selection F 5. Data Acquisition (Microscopy / Flow Cytometry) D->F E->F G 6. Quantitative Analysis F->G H 7. Comparative Benchmarking G->H

Caption: Overall workflow for benchmarking novel DNA cross-linking agents.

Section 3: Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Explanations are included to clarify the scientific reasoning behind critical steps.

Protocol 3.1: Modified Alkaline Comet Assay for ICL Detection

This protocol is adapted from established methods for measuring ICLs.[14][15][21]

Principle: DNA interstrand cross-links prevent strand separation. By first inducing a known quantity of random single-strand breaks (using ionizing radiation), we can measure the retarding effect of the cross-links on DNA migration during electrophoresis. A smaller comet tail in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

Methodology:

  • Cell Treatment:

    • Plate cells (e.g., HeLa) to achieve 80-90% confluency.

    • Treat cells with varying concentrations of P-Indole, Cisplatin, and Mitomycin C (centered around their respective IC50 values) for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Irradiation:

    • Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1x10^5 cells/mL in ice-cold PBS.

    • Causality: Keeping cells on ice minimizes any DNA repair that could occur between treatment and analysis.

    • Expose cell suspensions to a fixed dose of X-ray radiation (e.g., 5 Gy) on ice. This introduces a consistent level of initial strand breakage across all samples. Include non-irradiated controls.

  • Embedding in Agarose:

    • Mix 25 µL of cell suspension with 75 µL of 0.7% low melting point (LMP) agarose at 37°C.

    • Quickly pipette the mixture onto a pre-coated slide (coated with 1% normal melting point agarose) and cover with a coverslip.

    • Solidify the gel by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove coverslips and immerse slides in ice-cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for at least 1 hour at 4°C.

    • Causality: The high salt and detergent concentration lyses the cells and removes membranes and most proteins, leaving behind the supercoiled DNA organized in "nucleoids".

  • Alkaline Unwinding & Electrophoresis:

    • Immerse slides in a horizontal electrophoresis tank containing fresh, chilled Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 40 minutes.

    • Causality: The alkaline conditions denature the DNA, unwinding the double helix. This step is essential for revealing the single-strand breaks.

    • Perform electrophoresis at 25 V (~300 mA) for 30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently drain the electrophoresis buffer and neutralize the slides by washing 3 times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR Gold or PI) and incubate for 15 minutes in the dark.

  • Analysis:

    • Visualize slides using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using appropriate software (e.g., Comet Assay IV, ImageJ).

    • The primary metric is the Tail Moment (% DNA in Tail × Tail Length). A decrease in the tail moment in drug-treated + irradiated samples compared to irradiated-only samples indicates ICL formation.

Protocol 3.2: γ-H2AX Immunofluorescence Assay

This protocol quantifies DSBs, a hallmark of the cellular response to ICLs.[17][20]

Principle: Upon DSB formation, the histone variant H2AX is rapidly phosphorylated at Serine 139, forming γ-H2AX. This modified histone accumulates at the site of damage, forming discrete nuclear foci that can be visualized and quantified using a specific antibody.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat with P-Indole, Cisplatin, and Mitomycin C at equitoxic concentrations (e.g., IC50) for various time points (e.g., 4, 8, 24, 48 hours) to assess the kinetics of DSB formation and repair. Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Causality: Fixation cross-links proteins, preserving cellular architecture and antigenicity.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Causality: Permeabilization creates pores in the cell and nuclear membranes, allowing antibodies to access intracellular targets.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS) for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and Counterstaining:

    • Wash three times with blocking buffer.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit IgG) diluted in blocking buffer for 1 hour in the dark.

    • Wash three times with blocking buffer.

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging:

    • Wash once with PBS.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification:

    • Use automated image analysis software (e.g., Fiji/ImageJ, CellProfiler) to identify nuclei (DAPI channel) and count the number of distinct γ-H2AX foci (fluorescent channel) per nucleus.[20]

    • Analyze at least 200 nuclei per condition to ensure statistical significance.

Section 4: Data Interpretation and Comparative Analysis

The data generated from these protocols should be organized and analyzed systematically to allow for a direct comparison between P-Indole and the standard agents.

Table 1: Comparative Cytotoxicity

This table establishes the relative potency of each compound.

CompoundCell LineIC50 (µM) ± SD
P-IndoleHeLa[Experimental Value]
CisplatinHeLa[Experimental Value]
Mitomycin CHeLa[Experimental Value]
  • Interpretation: A lower IC50 value indicates higher cytotoxic potency. This data is foundational for selecting appropriate concentrations for the mechanistic assays.

Table 2: Quantification of Interstrand Cross-Links (ICL) by Comet Assay

This table directly compares the efficiency of ICL formation at an equitoxic dose (e.g., IC50 after 24h treatment).

Treatment ConditionMean Tail Moment ± SEM% Reduction in Tail Moment (vs. IR only)
Vehicle Control (No IR)[Value]N/A
Vehicle Control + IR (5 Gy)[Value]0% (Reference)
P-Indole + IR (5 Gy)[Value][Calculated Value]
Cisplatin + IR (5 Gy)[Value][Calculated Value]
Mitomycin C + IR (5 Gy)[Value][Calculated Value]
  • Interpretation: The key metric is the "% Reduction in Tail Moment". A larger percentage reduction signifies a higher frequency of ICLs. This allows for a direct comparison of cross-linking efficiency at biologically equivalent doses. For example, if P-Indole shows a greater reduction than Cisplatin, it suggests it is a more efficient ICL-inducing agent per unit of cytotoxicity.

Table 3: Induction of DNA Double-Strand Breaks (γ-H2AX Foci)

This table assesses the kinetics of the cellular response to the induced lesions. Data is collected at an equitoxic dose (IC50).

TreatmentMean γ-H2AX Foci per Nucleus ± SEM (8 hours)Mean γ-H2AX Foci per Nucleus ± SEM (24 hours)Mean γ-H2AX Foci per Nucleus ± SEM (48 hours)
Vehicle Control[Value][Value][Value]
P-Indole[Value][Value][Value]
Cisplatin[Value][Value][Value]
Mitomycin C[Value][Value][Value]
  • Interpretation: The number of foci and the timing of their appearance and disappearance provide critical insights.

    • Peak Foci Count: A higher peak number of foci may indicate more numerous or more difficult-to-repair lesions.

    • Kinetics: A rapid increase in foci suggests efficient lesion recognition. Persistence of foci at later time points (e.g., 48 hours) may indicate stalled or incomplete repair, which often correlates with higher cytotoxicity. Comparing the kinetics of P-Indole to Cisplatin and MMC can reveal differences in how the cell recognizes and processes the specific type of ICL formed by each agent.

Conclusion

This guide provides a rigorous, multi-parametric framework for the preclinical evaluation of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate as a potential DNA cross-linking agent. By systematically comparing its cytotoxicity, ICL-forming efficiency, and the resulting DNA damage response against clinical standards like Cisplatin and Mitomycin C, researchers can build a comprehensive performance profile. The combination of the modified Comet assay and the γ-H2AX assay offers a powerful, quantitative approach to elucidate the compound's mechanism of action and establish a solid foundation for further drug development efforts. The resulting data will be crucial in determining whether this novel pyrroloindole derivative offers a unique or advantageous profile as a next-generation chemotherapeutic agent.

References

  • Zhang, J., & Wang, X. (2016). Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway. Cellular and Molecular Life Sciences, 73(16), 3095–3108. [Link]

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  • Wikipedia contributors. (2024). Crosslinking of DNA. Wikipedia, The Free Encyclopedia. [Link]

  • baseclick GmbH. (n.d.). DNA Crosslinking: Mechanisms & role in genomic research. baseclick.com. [Link]

  • Kasparkova, J., et al. (2002). Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Nucleic Acids Research, 30(22), 4932–4939. [Link]

  • Ben-Hur, E., & Riklis, E. (1979). MEASUREMENT OF DNA CROSSLINKS BY S1 NUCLEASE: INDUCTION AND REPAIR IN PSORALEN‐PLUS‐360 nm LIGHT TREATED ESCHERICHIA COLI. Photochemistry and Photobiology, 29(5), 921-924. [Link]

  • Clauson, C., Schärer, O. D., & Niedernhofer, L. (2013). Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair. Cold Spring Harbor Perspectives in Biology, 5(10), a012732. [Link]

  • Fu, Y., et al. (2007). Electron Transfer Reaction Mechanism of Cisplatin with DNA at the Molecular Level. The Journal of Physical Chemistry B, 111(26), 7672–7677. [Link]

  • Nakano, T., et al. (2016). Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications. Journal of Visualized Experiments, (117), 54821. [Link]

  • Zhang, J., & Wang, X. (2016). Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway. ResearchGate. [Link]

  • Paz, M. M., & Hopkins, P. B. (1995). Alkylation and Crosslinking of DNA by the Unnatural Enantiomer of Mitomycin C: Mechanism of the DNA-Sequence Specificity of Mitomycins. Journal of the American Chemical Society, 117(46), 11369–11377. [Link]

  • Zhang, J., & Wang, X. (2016). Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway. PubMed. [Link]

  • Iyer, V. N., & Szybalski, W. (1963). A MOLECULAR MECHANISM OF MITOMYCIN ACTION: LINKING OF COMPLEMENTARY DNA STRANDS. Proceedings of the National Academy of Sciences, 50(2), 355-362. [Link]

  • El-Gazzar, A. A., et al. (2019). Activation of cisplatin and cross linking of the active form with DNA strand. ResearchGate. [Link]

  • Zhang, F., & Walter, J. C. (2014). DNA crosslinking damage and cancer - a tale of friend and foe. Translational Cancer Research, 3(1), 59-70. [Link]

  • Musser, S. M., & Callery, P. S. (2002). Relative Toxicities of DNA Cross-Links and Monoadducts: New Insights from Studies of Decarbamoyl Mitomycin C and Mitomycin C. Chemical Research in Toxicology, 15(11), 1401–1407. [Link]

  • McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]

  • Mun, J. H., & Lee, H. J. (2016). Mechanisms of interstrand DNA crosslink repair and human disorders. Experimental & Molecular Medicine, 48, e227. [Link]

  • Grainger, R. J. (2017). Developing a non-isotopic assay for detecting interstrand crosslinks in plasmid-sized duplex DNA. University of Massachusetts Medical School. [Link]

  • Ben-Hur, E., Prager, A., & Riklis, E. (1979). Measurement of DNA crosslinks by S1 nuclease: induction and repair in psoralen-plus-360 nm light treated Escherichia coli. Photochemistry and Photobiology, 29(5), 921-924. [Link]

  • Spanswick, V. J., et al. (2010). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. In The Comet Assay in Toxicology. Humana Press. [Link]

  • Lee, Y., et al. (2022). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Scientific Reports, 12(1), 21998. [Link]

  • Wang, Y., et al. (2019). Quantification of a Novel DNA–Protein Cross-Link Product Formed by Reacting Apurinic/Apyrimidinic Sites in DNA with Cysteine Residues in Protein by Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-Dilution Method. Analytical Chemistry, 91(8), 5366–5373. [Link]

  • Gatz, M., & Ju, L. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 4(1), 102035. [Link]

  • Kurtz, A. J., & Delaney, S. (2018). A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells. Journal of Visualized Experiments, (133), 57413. [Link]

  • Raschle, M., et al. (2008). Mechanism of Replication-Coupled DNA Interstrand Crosslink Repair. Cell, 134(6), 969-980. [Link]

  • Cyprotex. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Evotec. [Link]

  • Vettorazzi, A., et al. (2021). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Archives of Toxicology, 95(8), 2769–2782. [Link]

  • Fielden, J., & O'Neill, J. (2024). Isolation and detection of DNA–protein crosslinks in mammalian cells. Essays in Biochemistry, 68(1), 1-13. [Link]

  • Mitra, S., et al. (2023). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • Muslimovic, A., et al. (2007). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Nucleic Acids Research, 35(5), e34. [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. creative-diagnostics.com. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Medicinal Chemistry. [Link]

  • Chilin, A., et al. (2004). Docking of indolo- and pyrrolo-pyrimidines to DNA. New DNA-interactive polycycles from amino-indoles/pyrroles and BMMA. Arkivoc, 2004(5), 263-271. [Link]

  • ZIDANE, I., et al. (2022). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. International Journal of Molecular Sciences, 23(24), 15582. [Link]

  • Staszewska-Krajewska, O., et al. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1805. [Link]

  • Ghorab, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(19), 6828. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate

In the fast-paced world of drug discovery and chemical synthesis, the creation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and chemical synthesis, the creation of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate, a heterocyclic compound with potential biological activity. Given that this compound may be novel or not widely characterized, we will proceed with the utmost caution, treating it as a hazardous substance until proven otherwise. This principle of "assuming the worst-case scenario" is the bedrock of a robust laboratory safety culture.[1]

Part 1: Pre-Disposal Characterization and Hazard Assessment

Key Assessment Steps:

  • Review Synthesis Pathway: Analyze the reactants, solvents, and catalysts used in the synthesis of the target compound. Any residual amounts of these materials will be present in the waste and must be accounted for.

  • Consult SDS of Analogs: Examine the SDS for related indole and pyrrole derivatives. This will provide crucial information on potential toxicity, reactivity, and necessary personal protective equipment (PPE). For instance, many indole derivatives are classified as irritants.[2][3][4][5][6][7][9][10]

  • Physical and Chemical Properties: Note the physical state (solid, liquid), solubility, and any known reactivity (e.g., with acids, bases, or oxidizing agents).[8]

Parameter Inferred Hazard/Consideration Source of Information
Toxicity Potential for skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.SDS of indole and pyrrole analogs.[2][3][4][5][6][7][8][9][10][11]
Reactivity Avoid contact with strong oxidizing agents, acids, and bases.[8]General knowledge of heterocyclic compounds.
Ignitability Likely combustible as a solid organic compound.General chemical principles.
Corrosivity Not expected to be corrosive, but this should be confirmed if possible.Inferred from related structures.
Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the potential hazards, stringent adherence to PPE protocols is non-negotiable.

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[2]

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[2][3]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[3]

  • Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[3] For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[4][12]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate must comply with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15][16]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[17]

  • Solid Waste: Collect solid methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[18] Halogenated and non-halogenated solvent waste should be kept separate.[19]

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Container Management

All waste containers must be managed according to EPA and OSHA standards.[14][20]

  • Labeling: Each container must be labeled with the words "Hazardous Waste," the full chemical name of the contents (no formulas or abbreviations), and the approximate percentages of each component.[16][21] The accumulation start date should also be clearly marked.

  • Condition: Containers must be in good condition, free from leaks or damage, and made of a material compatible with the waste.[21]

  • Closure: Containers must be kept securely closed at all times, except when adding waste.[21][22] Do not leave funnels in the container.[21]

Step 3: Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[16][21][22]

  • The SAA must be under the control of laboratory personnel.[21]

  • Incompatible wastes must be segregated within the SAA.[21]

  • The volume of hazardous waste in an SAA is limited (typically up to 55 gallons).[16][22]

Step 4: Disposal Request and Pickup

Once a waste container is nearly full (around 90% capacity), a disposal request should be submitted to your institution's EHS department.[21][23] Do not overfill containers.[24] EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal company.[16]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_waste_gen Phase 2: Waste Generation & Segregation cluster_containment Phase 3: Containment & Storage cluster_disposal Phase 4: Final Disposal start Start: Synthesized Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Compound, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Sharps Container sharps_waste->sharps_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa container_full Container >90% Full? store_saa->container_full container_full->store_saa No ehs_request Submit Disposal Request to EHS container_full->ehs_request Yes pickup Arrange for Pickup by Licensed Waste Vendor ehs_request->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate.

References

  • The Laboratory Standard | Office of Clinical and Research Safety.
  • Navigating the Disposal of Novel Compounds: A Procedural Guide - Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies.
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  • Managing Hazardous Chemical Waste in the Lab.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
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  • SAFETY DATA SHEET - Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Laboratory Waste Management Guidelines.
  • Methyl 3-formyl-1H-indole-6-carboxylate - Apollo Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate - ChemicalBook.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher.
  • Pyrrole - Santa Cruz Biotechnology.
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  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • Reducing Chemical Waste in Research Labs: 5 Smart Strategies - Philanthropy X - Webflow Ecommerce website template - LabReNew.
  • Chemical Waste Management for Laboratories.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Merck Millipore.
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  • Guidelines on the Disposal of Chemical Wastes from Laboratories.pdf - OSHE UTHM.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
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Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
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